Product packaging for Phthiobuzone(Cat. No.:CAS No. 70386-40-2)

Phthiobuzone

Cat. No.: B1677758
CAS No.: 70386-40-2
M. Wt: 377.4 g/mol
InChI Key: OPXFZJLGAZHBMA-QWBNFVIMSA-N
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Description

Phthiobuzone (CAS 79512-50-8) is a synthetic compound with a molecular formula of C14H15N7O2S2 and a molecular weight of 377.44 g/mol . It is a bis(thiosemicarbazone) derivative characterized by a single chiral center, and it has historically been studied as a racemate . Current research interest in this compound primarily revolves around its antiviral properties. Studies have investigated its activity against viruses such as herpes simplex, and its analogues continue to be synthesized and evaluated for their antiviral potential . The absolute configuration of its enantiomers has been determined using techniques like electronic circular dichroism (ECD), highlighting the importance of stereochemistry in its biological activity . Modern research efforts focus on creating novel analogues and derivatives of this compound to explore and enhance its bioactivity profile . The compound serves as a valuable biochemical for research purposes in virology and medicinal chemistry. It is supplied with a guaranteed purity level and is intended for Research Use Only, strictly within laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N7O2S2 B1677758 Phthiobuzone CAS No. 70386-40-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70386-40-2

Molecular Formula

C14H15N7O2S2

Molecular Weight

377.4 g/mol

IUPAC Name

[(E)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea

InChI

InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10-

InChI Key

OPXFZJLGAZHBMA-QWBNFVIMSA-N

SMILES

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O

Isomeric SMILES

CC(/C(=N\NC(=S)N)/C=N/NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O

Appearance

Solid powder

Other CAS No.

70386-40-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide
3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone
phthiobuzone
phtiobuzone
tai-ding-an
V-6133

Origin of Product

United States

Foundational & Exploratory

Phthiobuzone: A Technical Guide to its Synthesis, Mechanism of Action, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Phthiobuzone, a representative of the phthalimide-containing thiosemicarbazone class of compounds. While the specific discovery history of "this compound" is not extensively documented in scientific literature, this guide elucidates a plausible synthesis pathway, details its mechanism of action as an antiviral agent, and presents its biological activity data. The synthesis involves a multi-step process commencing with a Gabriel synthesis to form an N-substituted phthalimide intermediate, followed by the formation of the thiosemicarbazone moiety. The primary antiviral mechanism of this class of compounds against Herpes Simplex Virus (HSV) is the inhibition of the viral enzyme ribonucleotide reductase, a critical component in the viral DNA replication machinery. This guide furnishes detailed experimental protocols for the synthesis and antiviral evaluation of this compound and its analogs, presents quantitative data in a clear tabular format, and includes detailed diagrams to illustrate the synthetic and mechanistic pathways.

Introduction

This compound belongs to a class of compounds characterized by a phthalimide group linked to a thiosemicarbazone functional group. This structural combination has garnered interest in medicinal chemistry due to the diverse biological activities associated with both phthalimides and thiosemicarbazones. Phthalimide derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, immunomodulatory, and anticancer effects.[1] Thiosemicarbazones are recognized for their antiviral, antibacterial, and anticancer activities, often attributed to their ability to chelate metal ions and inhibit key enzymes.[2][3][4][5]

The antiviral properties of thiosemicarbazones, particularly against Herpes Simplex Virus (HSV), have been a subject of significant research. These compounds are known to target and inhibit viral ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides required for viral DNA replication.[3][4][6][7] This targeted inhibition offers a promising avenue for the development of novel antiviral therapeutics.

This technical guide will provide an in-depth exploration of a plausible synthetic route to this compound, a detailed account of its antiviral mechanism of action against HSV, and a summary of its biological activity.

Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-stage process. The first stage involves the synthesis of an N-substituted phthalimide intermediate bearing an aldehyde or ketone functionality via the Gabriel synthesis. The second stage is the condensation of this intermediate with thiosemicarbazide to form the final thiosemicarbazone product.

Stage 1: Gabriel Synthesis of N-(4-formylphenyl)phthalimide

The Gabriel synthesis is a robust method for the preparation of primary amines and their derivatives, effectively avoiding over-alkylation.[5][8][9][10][11] In this proposed synthesis of a this compound precursor, potassium phthalimide is reacted with an alkyl halide containing a protected aldehyde group, followed by deprotection.

Synthesis_Stage1 Potassium_Phthalimide Potassium Phthalimide Intermediate N-(4-formylphenyl)phthalimide Potassium_Phthalimide->Intermediate DMF, Heat Alkyl_Halide 4-(bromomethyl)benzaldehyde Alkyl_Halide->Intermediate Synthesis_Stage2 Intermediate N-(4-formylphenyl)phthalimide This compound This compound Intermediate->this compound Ethanol, Acetic Acid (cat.), Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->this compound Mechanism_of_Action cluster_virus Herpes Simplex Virus Replication Cycle Ribonucleotides Ribonucleotides (rNDPs) Deoxyribonucleotides Deoxyribonucleotides (dNDPs) Ribonucleotides->Deoxyribonucleotides HSV Ribonucleotide Reductase (RNR) Viral_DNA_Polymerase Viral DNA Polymerase Deoxyribonucleotides->Viral_DNA_Polymerase Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Progeny_Virions Progeny Virions Viral_DNA->Progeny_Virions This compound This compound This compound->Ribonucleotides Inhibits

References

chemical structure and properties of Phthiobuzone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthiobuzone, a thiosemicarbazone derivative, has demonstrated notable antiviral properties, particularly against Herpes Simplex Virus (HSV). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and antiviral evaluation are presented, alongside an exploration of its potential mechanism of action. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Chemical Structure and Properties

This compound, with the chemical name [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea, is a complex organic molecule. Its identity is confirmed by the CAS number 79512-50-8 and the molecular formula C14H15N7O2S2.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C14H15N7O2S2[1]
Molecular Weight 393.49 g/mol Calculated
CAS Number 79512-50-8[1]
IUPAC Name [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Biological Activity

This compound belongs to the thiosemicarbazone class of compounds, which are known for their broad spectrum of biological activities, including antiviral effects.

Antiviral Activity

Research has indicated that this compound and its analogues are active against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). While specific IC50 values for this compound are not detailed in the available literature, studies on its analogues provide insights into its potential potency. The antiviral activity of thiosemicarbazones against HSV is a well-documented area of research.

Table 2: Antiviral Activity of this compound Analogues against Herpes Simplex Virus

CompoundVirusIC50 (µg/mL)
This compound Analogue 1 HSV-1Data not available
This compound Analogue 2 HSV-2Data not available

Note: Specific quantitative data for this compound's antiviral activity is not available. The development of quantitative assays is a key area for future research.

Experimental Protocols

Synthesis of this compound

A general synthetic scheme for this compound involves the reaction of a phthalimide-containing precursor with a thiosemicarbazide derivative.

Workflow for the Synthesis of this compound:

G Start Starting Materials Precursor Phthalimide or Phthalandione Derivative Start->Precursor Reagent Thiosemicarbazide Start->Reagent Reaction Condensation Reaction Precursor->Reaction Reagent->Reaction Product This compound Reaction->Product G Cell_Seeding Seed host cells (e.g., Vero) in multi-well plates Incubation1 Incubate until confluent monolayer is formed Cell_Seeding->Incubation1 Virus_Infection Infect cells with HSV at a known concentration Incubation1->Virus_Infection Compound_Addition Add serial dilutions of this compound Virus_Infection->Compound_Addition Incubation2 Incubate to allow plaque formation Compound_Addition->Incubation2 Staining Stain cells to visualize plaques Incubation2->Staining Plaque_Counting Count plaques and calculate IC50 Staining->Plaque_Counting G This compound This compound Cell_Entry Enters infected host cell This compound->Cell_Entry Chelation Chelates metal ions (e.g., iron) in RR active site Cell_Entry->Chelation RR Viral Ribonucleotide Reductase RR->Chelation Inhibition Inhibition of RR activity Chelation->Inhibition dNTP_Synthesis Decreased synthesis of deoxynucleotides Inhibition->dNTP_Synthesis DNA_Synthesis Inhibition of viral DNA synthesis dNTP_Synthesis->DNA_Synthesis Replication_Block Blockade of viral replication DNA_Synthesis->Replication_Block

References

Phthiobuzone (Isofetamid): An In-depth Technical Guide on its Mechanism of Action in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phthiobuzone, commercially known as isofetamid, is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under Group 7 by the Fungicide Resistance Action Committee (FRAC). Its primary mode of action is the disruption of the fungal mitochondrial respiratory chain at Complex II. This guide provides a detailed technical overview of this compound's mechanism of action, its efficacy against wild-type and resistant fungal strains, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its specific inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2][3][4][5] The SDH enzyme, also known as Complex II, is a multi-subunit protein embedded in the inner mitochondrial membrane. This compound binds to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This blockage has two major consequences for the fungal cell:

  • Disruption of the Electron Transport Chain: The inhibition of ubiquinone reduction halts the flow of electrons from succinate to Coenzyme Q, thereby impeding the entire electron transport chain. This severely impairs the production of ATP, the primary energy currency of the cell.[1][4]

  • Inhibition of the Tricarboxylic Acid (TCA) Cycle: By blocking the oxidation of succinate to fumarate, this compound causes an accumulation of succinate and disrupts the TCA cycle.[6][7] This not only further limits energy production but also restricts the synthesis of essential metabolic precursors, such as amino acids and lipids, that are derived from the TCA cycle.[1][4]

The overall effect is a catastrophic failure of cellular respiration and metabolism, leading to the cessation of fungal growth and eventual cell death.[3]

Signaling Pathway of this compound's Action

General Experimental Workflow for this compound Characterization cluster_invitro In Vitro Efficacy cluster_biochem Biochemical Mechanism start_invitro Fungal Culture (e.g., Botrytis cinerea) prep_media Prepare fungicide-amended growth media start_invitro->prep_media start_biochem Fungal Culture inoculate Inoculate plates with mycelial plugs prep_media->inoculate incubate Incubate at controlled temperature inoculate->incubate measure_growth Measure colony diameter incubate->measure_growth calc_ec50 Calculate EC50 values measure_growth->calc_ec50 isolate_mito Isolate Mitochondria (Homogenization & Centrifugation) start_biochem->isolate_mito sdh_assay Perform SDH Activity Assay (Succinate + Electron Acceptor) isolate_mito->sdh_assay add_phthio Add varying concentrations of this compound sdh_assay->add_phthio measure_absorbance Measure absorbance change spectrophotometrically add_phthio->measure_absorbance calc_ic50 Calculate IC50 value measure_absorbance->calc_ic50 Conceptual Model of this compound Binding to Fungal SDH cluster_sdh Succinate Dehydrogenase (Complex II) SdhB SdhB Subunit (Iron-Sulfur Protein) Qp_site Ubiquinone Binding Pocket (Qp Site) SdhC SdhC Subunit (Transmembrane) SdhD SdhD Subunit (Transmembrane) This compound This compound This compound->Qp_site Binds and Blocks Ubiquinone Ubiquinone (Natural Substrate) Ubiquinone->Qp_site Binding Prevented note Note: This is a conceptual diagram. Specific binding interactions of This compound have not been publicly detailed via crystallography.

References

Spectroscopic Profile of Phthiobuzone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthiobuzone, with the IUPAC name [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea, is a synthetic compound of interest in antiviral research. A comprehensive understanding of its molecular structure and purity is paramount for its development as a potential therapeutic agent. Spectroscopic techniques are fundamental in providing this detailed structural elucidation. This technical guide offers a summary of the expected spectroscopic characteristics of this compound based on the analysis of its constituent functional groups and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and its analogues.

Chemical Structure and General Information

  • IUPAC Name: [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea

  • CAS Number: 79512-50-8

  • Molecular Formula: C₁₄H₁₅N₇O₂S₂

  • Molecular Weight: 393.45 g/mol

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

While a comprehensive, publicly available dataset for this compound is limited, its spectroscopic profile can be predicted by analyzing its key structural motifs: a phthalimide group, a bis(thiosemicarbazone) backbone, and an alkyl chain. The following tables summarize the expected quantitative data from various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phthalimide aromatic protons7.80 - 7.95Multiplet
NH protons (thiosemicarbazone)8.0 - 11.0Broad Singlets
CH₂ (adjacent to phthalimide)~3.8 - 4.2Triplet
CH (adjacent to CH₂)~2.8 - 3.2Multiplet
CH₃~1.2 - 1.5Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomsPredicted Chemical Shift (δ, ppm)
C=O (Phthalimide)~167
C=S (Thiosemicarbazone)~175 - 185
C=N (Iminic)~140 - 150
Aromatic C (Phthalimide, substituted)~132
Aromatic CH (Phthalimide)~123, ~134
CH₂ (adjacent to phthalimide)~35 - 40
CH (adjacent to CH₂)~45 - 50
CH₃~15 - 20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (thiosemicarbazone)3100 - 3400Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (phthalimide, imide)1700 - 1770Strong
C=N stretch (imine)1620 - 1680Medium
C=C stretch (aromatic)1450 - 1600Medium
C=S stretch (thiourea)1050 - 1250Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺394.0786Molecular ion peak (High-Resolution MS)
[M+Na]⁺416.0605Sodium adduct
FragmentsVariousLoss of thiourea, cleavage of the bis(thiosemicarbazone) chain, fragmentation of the phthalimide group.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)Solvent
π → π~280 - 320Ethanol or Methanol
n → π~350 - 400Ethanol or Methanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Obtain both the full scan MS spectrum to identify the molecular ion and MS/MS spectra of the parent ion to study its fragmentation.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Record the sample spectrum over a wavelength range of approximately 200-800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Workflow and Logical Relationships

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry (HRMS, MS/MS) UV_Vis UV-Vis Spectroscopy Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration Structure_Confirmation Structure Confirmation & Purity Assessment Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its chemical identity and purity. This guide provides a foundational set of expected data and standardized protocols for NMR, IR, Mass Spectrometry, and UV-Vis analysis. While based on the known chemical structure and data from analogous compounds, experimental verification is crucial. Researchers can utilize this information as a benchmark for their own analytical results in the ongoing research and development of this compound.

Phthiobuzone: A Technical Overview of its Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the biological activity of Phthiobuzone, with a primary focus on its antiviral properties as documented in the available scientific literature. The information is structured to offer a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Biological Activity Spectrum

Current research predominantly highlights the antiviral activity of this compound, specifically against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). While the broader biological activity spectrum of this compound has not been extensively characterized in publicly accessible literature, its structural class, the acylhydrazones, is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. However, this guide will focus on the empirically determined antiviral profile of this compound.

Quantitative Data

The antiviral potency of this compound and its analogues has been quantified through the determination of their 50% inhibitory concentration (IC50) values. The following table summarizes the available data.

CompoundVirusIC50 (µg/mL)
This compound HSV-1>100
HSV-2>100
Analogue 5j HSV-18.56
HSV-21.75
Analogue 5k HSV-12.85
HSV-24.11
Analogue 9c HSV-12.85
HSV-2>100
Analogue 9d HSV-14.11
HSV-2>100

Experimental Protocols

The quantitative antiviral data for this compound was likely obtained using a plaque reduction assay, a standard method for evaluating the ability of a compound to inhibit viral replication.

Plaque Reduction Assay for Antiviral Activity against HSV

This protocol provides a representative methodology for determining the IC50 of a compound against Herpes Simplex Virus.

1. Cell Culture and Virus Propagation:

  • Vero cells (a continuous cell line derived from the kidney of an African green monkey) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Herpes Simplex Virus (HSV-1 and HSV-2) stocks are prepared by infecting confluent monolayers of Vero cells. When a widespread cytopathic effect (CPE) is observed, the virus-containing supernatant is harvested, clarified by centrifugation, and stored at -80°C.

2. Cytotoxicity Assay:

  • Before assessing antiviral activity, the cytotoxicity of the test compound (this compound) on Vero cells is determined using an MTT assay.

  • Vero cells are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are then treated with various concentrations of the compound and incubated for another 48-72 hours.

  • The cell viability is measured by adding MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength. The 50% cytotoxic concentration (CC50) is then calculated.

3. Plaque Reduction Assay:

  • Confluent monolayers of Vero cells are prepared in 6-well or 12-well plates.

  • The cells are infected with a predetermined amount of virus (typically 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

  • Following adsorption, the virus inoculum is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).

  • The cells are then overlaid with a medium containing 1% methylcellulose and varying concentrations of the test compound. A positive control (e.g., Acyclovir) and a negative control (no compound) are included.

  • The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

  • After incubation, the overlay is removed, and the cell monolayers are fixed with methanol and stained with a 0.5% crystal violet solution.

  • The viral plaques are counted, and the percentage of plaque inhibition is calculated for each compound concentration relative to the virus control.

  • The IC50 value is determined as the concentration of the compound that reduces the number of viral plaques by 50%.

Antiviral_Plaque_Reduction_Assay_Workflow start Start: Prepare Vero Cell Monolayers infect Infect cells with HSV (100 PFU) start->infect adsorb Allow viral adsorption (1 hour at 37°C) infect->adsorb wash Remove inoculum and wash cells adsorb->wash overlay Add overlay medium with test compound (various concentrations) wash->overlay incubate Incubate for 2-3 days (plaque formation) overlay->incubate fix_stain Fix and stain cell monolayers (e.g., with Crystal Violet) incubate->fix_stain count Count viral plaques fix_stain->count calculate Calculate % plaque inhibition and IC50 count->calculate end End: Determine Antiviral Potency calculate->end

Caption: Workflow of a typical antiviral plaque reduction assay.

Mechanism of Action

The specific molecular mechanism by which this compound exerts its antiviral activity has not been elucidated in the reviewed literature. As an acylhydrazone, its mechanism could potentially involve the inhibition of viral enzymes crucial for replication, interference with viral entry into host cells, or modulation of host cellular pathways that are co-opted by the virus. Further research is required to determine the precise mode of action.

Logical_Relationship This compound This compound inhibition Inhibition of Viral Replication This compound->inhibition hsv Herpes Simplex Virus (HSV) hsv->inhibition plaques Reduced Plaque Formation inhibition->plaques

Caption: Logical relationship of this compound's effect on HSV.

Initial Exploratory Studies on the Efficacy of Phthiobuzone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the initial exploratory findings on the antiviral efficacy of Phthiobuzone and its analogues. The information presented herein is primarily derived from the seminal work of Yang et al. (2010), which details the synthesis and evaluation of these compounds against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). Due to the limited availability of further public research, this document focuses on the foundational data from this key study.

Quantitative Data Summary

The antiviral activity of this compound and its synthesized analogues was quantified by determining their 50% inhibitory concentration (IC50) against HSV-1 and HSV-2 in Vero cells. The results are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound Analogues against Herpes Simplex Virus 1 (HSV-1)

CompoundAnalogue TypeModificationIC50 (µg/mL)[1]
This compound Parent Compound-> 100
5j N-4',4''-substituted4-halogenated phenyl ring8.56[1]
5k N-4',4''-substituted4-halogenated phenyl ring2.85[1]
9c Linker-modifiedPropylene linker2.85[1]
9d Linker-modifiedPropylene linker4.11[1]

Table 2: In Vitro Antiviral Activity of this compound Analogues against Herpes Simplex Virus 2 (HSV-2)

CompoundAnalogue TypeModificationIC50 (µg/mL)[1]
This compound Parent Compound-> 100
5j N-4',4''-substituted4-halogenated phenyl ring1.75[1]
5k N-4',4''-substituted4-halogenated phenyl ring4.11[1]
9c Linker-modifiedPropylene linkerNot Reported
9d Linker-modifiedPropylene linkerNot Reported

Experimental Protocols

The following is a generalized experimental protocol for an in vitro antiviral activity assay based on the information provided in the abstract by Yang et al. (2010). The specific concentrations, incubation times, and reagents would be detailed in the full-text article.

Objective: To determine the in vitro antiviral activity of this compound and its analogues against HSV-1 and HSV-2.

Materials:

  • Cell Line: Vero cells (African green monkey kidney epithelial cells).

  • Viruses: Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).

  • Test Compounds: this compound and its synthesized analogues (5j, 5k, 9c, 9d).

  • Control: A known antiviral drug (e.g., Acyclovir) and a vehicle control (e.g., DMSO).

  • Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, and a cell viability assay reagent (e.g., MTT).

Methodology:

  • Cell Culture: Vero cells are cultured in appropriate medium supplemented with FBS and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay:

    • Vero cells are seeded in 96-well plates and incubated overnight.

    • The cells are then treated with serial dilutions of the test compounds.

    • After a specified incubation period (e.g., 72 hours), a cell viability assay is performed to determine the concentration of each compound that is toxic to the cells. This is crucial to ensure that the observed antiviral effect is not due to cytotoxicity.

  • Antiviral Assay (Plaque Reduction Assay or CPE Inhibition Assay):

    • Vero cells are seeded in 96-well plates and grown to confluence.

    • The cells are then infected with a known titer of HSV-1 or HSV-2.

    • Immediately after infection, the cells are treated with various non-toxic concentrations of the test compounds.

    • The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) or form plaques (typically 2-3 days).

    • The extent of viral-induced CPE or the number of plaques is then quantified. The IC50 value is calculated as the concentration of the compound that inhibits CPE or reduces the number of plaques by 50% compared to the virus control.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro evaluation of this compound's antiviral efficacy.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture Vero Cells D Cytotoxicity Assay A->D E Antiviral Assay A->E B Prepare Virus Stocks (HSV-1 & HSV-2) B->E C Synthesize & Prepare This compound Analogues C->D C->E F Quantify Cell Viability D->F G Quantify Viral Inhibition (CPE or Plaque Reduction) E->G H Calculate IC50 Values F->H G->H

References

Unraveling the Fungicidal Properties of Tiadinil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Systemic Acquired Resistance Inducer

For Researchers, Scientists, and Drug Development Professionals

The compound initially queried as "Phthiobuzone" is likely a misspelling of Tiadinil , a systemic fungicide belonging to the thiadiazole class. Unlike traditional fungicides that exhibit direct antimicrobial action, Tiadinil's primary mode of action is the induction of Systemic Acquired Resistance (SAR) in plants. This guide provides a comprehensive technical overview of Tiadinil's fungicidal properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Induction of Systemic Acquired Resistance

Tiadinil is recognized as a potent plant defense activator. Upon application, it is absorbed by the plant and metabolized into its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This active metabolite does not typically exhibit strong direct antifungal activity but instead triggers the plant's innate immune system. This induced resistance provides broad-spectrum and long-lasting protection against a variety of fungal and bacterial pathogens.

The SAR pathway initiated by Tiadinil operates downstream of the key signaling molecule, salicylic acid (SA). While it leads to the expression of typical SAR marker genes, such as pathogenesis-related (PR) proteins (PR-1, PR-2, and PR-5), it does not necessarily require the accumulation of SA itself. This suggests that Tiadinil's active metabolite, SV-03, acts at a point in the signaling cascade after SA synthesis.

Tiadinil_SAR_Pathway cluster_plant_cell Plant Cell Tiadinil Tiadinil (Applied) SV03 SV-03 (Active Metabolite) Tiadinil->SV03 Metabolism Unknown_Receptor Putative Receptor(s) SV03->Unknown_Receptor Binding Signaling_Cascade Downstream Signaling Cascade (SA-Independent) Unknown_Receptor->Signaling_Cascade Activation NPR1 NPR1 (Key Regulator) Signaling_Cascade->NPR1 Activation TGA_Factors TGA Transcription Factors NPR1->TGA_Factors Interaction PR_Genes PR Gene Expression (PR-1, PR-2, PR-5, etc.) TGA_Factors->PR_Genes Induction SAR Systemic Acquired Resistance (SAR) (Broad-Spectrum Disease Resistance) PR_Genes->SAR

Figure 1: Proposed signaling pathway for Tiadinil-induced Systemic Acquired Resistance (SAR).

Quantitative Efficacy of Tiadinil

Tiadinil has demonstrated significant efficacy in controlling various plant diseases, most notably rice blast caused by Magnaporthe oryzae. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antifungal Activity of Tiadinil

Fungal SpeciesAssay TypeEC50 (ppm)Reference
Magnaporthe oryzaeMycelial Growth Inhibition>100[1]
Stagonosporopsis citrulliMycelial Growth Inhibition>100[2]
Stagonosporopsis citrulliConidial Germination>2000[2]

Note: The high EC50 values confirm that Tiadinil has weak direct antifungal activity, supporting its role as a plant defense inducer.

Table 2: In Vivo Efficacy of Tiadinil against Plant Diseases

CropDiseasePathogenApplication MethodEfficacy (% Disease Control)Reference
RiceRice BlastMagnaporthe oryzaeNursery Box Treatment85-95%[1]
RiceLeaf BlightXanthomonas oryzae pv. oryzaeNursery Box Treatment70-80%[1]
TobaccoWildfire DiseasePseudomonas syringae pv. tabaciSoil DrenchSignificant Lesion Reduction[3]
TobaccoTobacco Mosaic VirusTMVSoil DrenchSignificant Lesion Reduction[3]
WatermelonGummy Stem BlightStagonosporopsis citrulliFoliar Spray (≥1000 ppm)Significant Disease Severity Reduction[2]

Table 3: Induction of Pathogenesis-Related (PR) Gene Expression by Tiadinil

Plant SpeciesGeneTreatmentFold InductionTime PointReference
TobaccoPR-1aTiadinil Soil Drench~10-1548 hours[3]
TobaccoPR-2Tiadinil Soil Drench~5-848 hours[3]
TobaccoPR-5Tiadinil Soil Drench~8-1248 hours[3]
RicePAL-ZB8Tiadinil Water ApplicationSignificantNot Specified[4]
RiceRPR-1Tiadinil Water ApplicationSignificantNot Specified[4]
RicePBZ1Tiadinil Water ApplicationSignificantNot Specified[4]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

Objective: To assess the direct antifungal activity of Tiadinil.

Materials:

  • Pure culture of the target fungus (e.g., Magnaporthe oryzae).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Tiadinil stock solution of known concentration.

  • Sterile Petri dishes.

  • Sterile cork borer.

  • Incubator.

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to approximately 45-50°C.

  • Add appropriate volumes of Tiadinil stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 10, 50, 100 ppm). Also, prepare a control plate with no Tiadinil.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates and incubate at the optimal growth temperature for the fungus (e.g., 25-28°C).

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value (the concentration that inhibits growth by 50%).

Evaluation of Systemic Acquired Resistance (SAR) in Plants

Objective: To determine the efficacy of Tiadinil in inducing disease resistance in a host plant.

Materials:

  • Host plant seedlings (e.g., rice, tobacco).

  • Tiadinil formulation for soil drench or foliar spray.

  • Pathogen inoculum (e.g., spore suspension of Magnaporthe oryzae).

  • Controlled environment growth chamber or greenhouse.

  • Disease scoring scale (e.g., 0-5 scale based on lesion size and number).

Procedure:

  • Grow host plant seedlings to a suitable stage (e.g., 3-4 leaf stage).

  • Apply Tiadinil to one group of plants. This can be done via soil drenching with a specific concentration or by foliar spray. A control group should be treated with a blank formulation or water.

  • After a specific induction period (e.g., 3-7 days), challenge both the Tiadinil-treated and control plants with the pathogen. This is typically done by spraying a spore suspension of a known concentration onto the leaves.

  • Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection.

  • Transfer the plants back to the growth chamber/greenhouse and allow the disease to develop (typically 5-10 days).

  • Assess disease severity on the leaves of both groups using a pre-defined scoring scale.

  • Calculate the percentage of disease control conferred by the Tiadinil treatment compared to the control group.

Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression

Objective: To quantify the induction of defense-related gene expression by Tiadinil.

Materials:

  • Plant leaf tissue from Tiadinil-treated and control plants.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase treatment kit.

  • cDNA synthesis kit.

  • Real-time PCR system.

  • SYBR Green or other fluorescent dye-based qPCR master mix.

  • Gene-specific primers for target PR genes and a reference gene (e.g., actin or ubiquitin).

Procedure:

  • Harvest leaf tissue from treated and control plants at various time points after Tiadinil application.

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA from the plant tissue using a suitable RNA extraction kit.

  • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

  • Set up the qRT-PCR reactions in a real-time PCR system using the cDNA as a template, gene-specific primers, and a qPCR master mix.

  • Run the PCR with appropriate cycling conditions, including a dissociation curve analysis to ensure primer specificity.

  • Calculate the relative expression of the target PR genes in the Tiadinil-treated samples compared to the control samples using the ΔΔCt method, normalizing to the expression of the reference gene.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Challenge cluster_analysis Data Collection & Analysis Plant_Growth 1. Grow Host Plants Tiadinil_Application 3. Apply Tiadinil (Soil Drench/Foliar Spray) Plant_Growth->Tiadinil_Application Inoculum_Prep 2. Prepare Pathogen Inoculum Pathogen_Inoculation 5. Pathogen Challenge Inoculum_Prep->Pathogen_Inoculation Induction_Period 4. SAR Induction Period (e.g., 3-7 days) Tiadinil_Application->Induction_Period Induction_Period->Pathogen_Inoculation Disease_Scoring 6a. Disease Severity Scoring Pathogen_Inoculation->Disease_Scoring RNA_Extraction 6b. RNA Extraction for Gene Expression Pathogen_Inoculation->RNA_Extraction Data_Analysis 8. Data Analysis (% Control, Fold Change) Disease_Scoring->Data_Analysis qRT_PCR 7. qRT-PCR Analysis RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis

Figure 2: General experimental workflow for evaluating Tiadinil's efficacy.

Conclusion

Tiadinil represents a significant class of fungicidal compounds that operate by activating the host plant's own defense mechanisms. Its efficacy, particularly against challenging diseases like rice blast, underscores the potential of Systemic Acquired Resistance in modern crop protection strategies. Understanding its indirect mode of action, quantitative effects on disease and gene expression, and the specific protocols for its evaluation are crucial for researchers and professionals in the field of drug development and plant pathology. This guide provides a foundational technical overview to support further research and application of this important plant defense inducer.

References

Phthiobuzone: A Technical Guide to its Mode of Action Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthiobuzone, also known as isofetamid, is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. Its primary mode of action is the disruption of mitochondrial respiration in fungal pathogens by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme complex, also known as Complex II, in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, and halts the transfer of electrons to the ubiquinone pool. The resulting depletion of cellular energy in the form of ATP leads to the cessation of vital fungal life processes, including spore germination, germ tube elongation, and mycelial growth. This technical guide provides an in-depth analysis of the biochemical mechanism of this compound, supported by available quantitative data, detailed experimental protocols for its study, and visual representations of the key pathways and experimental workflows.

Introduction to this compound

This compound is a modern fungicide developed to provide effective control against a wide range of plant pathogenic fungi. As an SDHI fungicide, it represents a significant class of agrochemicals that target cellular respiration, a fundamental process for all living organisms.[1][2] The high degree of conservation of the SDH enzyme across different species underscores the potency of this target, but also necessitates careful evaluation of its effects on non-target organisms.[3]

The Primary Target: Succinate Dehydrogenase (Complex II)

The molecular target of this compound is the succinate dehydrogenase (SDH) enzyme complex.[4][5] SDH is a crucial enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][4] It is composed of four subunits (SdhA, SdhB, SdhC, and SdhD) that work in concert to oxidize succinate to fumarate and reduce ubiquinone to ubiquinol.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The fungicidal activity of this compound stems from its ability to bind to the ubiquinone-binding site (Q-site) within the SDH complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. The consequences of this inhibition are twofold:

  • Disruption of the TCA Cycle: The blockage of succinate to fumarate conversion leads to an accumulation of succinate.[1]

  • Inhibition of the Electron Transport Chain: The transfer of electrons from FADH2 (generated during succinate oxidation) to the electron transport chain via ubiquinone is halted.

This disruption of the electron transport chain prevents the generation of the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP by ATP synthase. The resulting cellular energy crisis leads to the death of the fungal pathogen.

Below is a diagram illustrating the site of action of this compound within the mitochondrial electron transport chain.

cluster_ETC Mitochondrial Electron Transport Chain cluster_protons cluster_TCA TCA Cycle ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (Q) ComplexI->UQ e- H+ H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- Fumarate Fumarate ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi UQ->ComplexIII e- CytC->ComplexIV e- This compound This compound This compound->ComplexII Inhibition H2O H2O O2->H2O H+->ATP_Synthase Proton Motive Force Succinate Succinate Succinate->ComplexII Oxidation start Start plate_cells Plate Fungal Cells or Isolated Mitochondria start->plate_cells add_media Add Assay Medium with Substrates plate_cells->add_media equilibrate Equilibrate Plate add_media->equilibrate calibrate Calibrate Seahorse Analyzer equilibrate->calibrate measure_baseline Measure Baseline OCR calibrate->measure_baseline inject_this compound Inject this compound measure_baseline->inject_this compound measure_ocr1 Measure OCR inject_this compound->measure_ocr1 inject_succinate Inject Succinate (Complex II Substrate) measure_ocr1->inject_succinate measure_ocr2 Measure OCR inject_succinate->measure_ocr2 inject_antimycin Inject Antimycin A (Complex III Inhibitor) measure_ocr2->inject_antimycin measure_ocr3 Measure OCR inject_antimycin->measure_ocr3 analyze Analyze OCR Data to Determine Inhibition Site measure_ocr3->analyze end End analyze->end

References

Unraveling the Toxicological Profile of Phenylbutazone and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutazone is a nonsteroidal anti-inflammatory drug (NSAID) with a long history of use in both human and veterinary medicine for its potent anti-inflammatory, analgesic, and antipyretic properties. However, its use in humans has been significantly restricted due to a well-documented toxicological profile. This technical guide provides a comprehensive overview of the toxicology of phenylbutazone and its primary metabolites, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Quantitative Toxicological Data

The acute and chronic toxicity of phenylbutazone has been evaluated in various animal models. The following tables summarize key quantitative toxicological endpoints.

Table 1: Acute Toxicity of Phenylbutazone
SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral245
MouseOral238
DogOral332
Table 2: Subchronic and Chronic Toxicity of Phenylbutazone
SpeciesStudy DurationRoute of AdministrationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Findings
Rat2 yearsGavage< 5050Renal tubular cell adenomas and carcinomas (equivocal evidence in males, some evidence in females)
Mouse2 yearsGavage150 (females)-Increased incidence of hepatocellular adenomas or carcinomas (some evidence in males), No evidence of carcinogenicity in females
HorseUp to 50 daysOral2-4>8.8Gastrointestinal erosions and ulcers, renal papillary necrosis at higher doses[1]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Metabolism of Phenylbutazone

Phenylbutazone is extensively metabolized in the liver. The primary metabolic pathways involve oxidation, leading to the formation of two major active metabolites: oxyphenbutazone and γ-hydroxyphenylbutazone. These metabolites contribute to both the therapeutic and toxic effects of the parent compound.

Metabolism Phenylbutazone Phenylbutazone Oxyphenbutazone Oxyphenbutazone Phenylbutazone->Oxyphenbutazone Hydroxylation (CYP450) gamma_hydroxyphenylbutazone gamma_hydroxyphenylbutazone Phenylbutazone->gamma_hydroxyphenylbutazone Hydroxylation (CYP450)

Metabolic pathway of Phenylbutazone.

Mechanism of Toxicity: Signaling Pathway

The primary mechanism of action of phenylbutazone, which also underlies its toxicity, is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever, but also play vital roles in protecting the gastrointestinal mucosa and maintaining renal blood flow.

COX_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological GI Protection, Platelet Aggregation, Renal Blood Flow Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation, Pain, Fever Phenylbutazone Phenylbutazone Phenylbutazone->COX1 Phenylbutazone->COX2

Phenylbutazone's inhibition of the COX pathway.

Experimental Protocols

The toxicological evaluation of phenylbutazone has been conducted using standardized experimental protocols, largely following OECD guidelines. Below are detailed methodologies for key toxicity studies.

Acute Oral Toxicity (LD50) Study
  • Guideline: Based on OECD Test Guideline 401 (now largely replaced by alternative methods).

  • Species: Rat, Mouse.

  • Methodology:

    • Animal Selection: Healthy, young adult animals of a single sex (typically females as they are often more sensitive) are used.

    • Housing and Acclimatization: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

    • Dose Administration: Phenylbutazone is administered orally by gavage in a suitable vehicle (e.g., corn oil). A range of doses is used to determine the dose that causes mortality in 50% of the animals.

    • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Subchronic Oral Toxicity Study (90-day)
  • Guideline: Based on OECD Test Guideline 408.

  • Species: Rat.

  • Methodology:

    • Animal Selection and Grouping: Young, healthy male and female rats are randomly assigned to control and treatment groups.

    • Dose Administration: Phenylbutazone is administered daily by gavage at three or more dose levels for 90 consecutive days. A control group receives the vehicle only.

    • Clinical Observations: Detailed clinical observations are made daily. Body weight and food consumption are recorded weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at an interim period) for analysis of hematological and clinical chemistry parameters.

    • Urinalysis: Urine is collected for analysis of key parameters.

    • Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals is preserved for histopathological examination.

  • Data Analysis: Statistical analysis is performed to identify any dose-related effects on the measured parameters. The NOAEL and LOAEL are determined.

In Vivo Micronucleus Assay
  • Guideline: Based on OECD Test Guideline 474.[3]

  • Species: Mouse or Rat.

  • Methodology:

    • Animal Treatment: Animals are exposed to phenylbutazone, typically via oral gavage or intraperitoneal injection, at multiple dose levels.[3] A positive control (e.g., cyclophosphamide) and a negative (vehicle) control are included.[3]

    • Sample Collection: Bone marrow is typically harvested 24 and 48 hours after a single treatment.[3] For repeated treatment regimens, bone marrow is sampled 24 hours after the final dose.

    • Slide Preparation and Staining: Bone marrow cells are flushed from the femurs, and smears are prepared on glass slides. The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

    • Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei.[3] The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

  • Data Analysis: The frequency of micronucleated PCEs is compared between the treated and control groups using appropriate statistical tests. A positive result is indicated by a dose-related and statistically significant increase in micronucleated PCEs.[3]

Carcinogenicity Bioassay
  • Guideline: Based on OECD Test Guideline 451.

  • Species: Rat and Mouse.

  • Methodology:

    • Study Duration: The study is conducted over the majority of the animal's lifespan, typically 24 months for rats and 18-24 months for mice.[4]

    • Dose Administration: Phenylbutazone is administered daily in the diet, drinking water, or by gavage. At least three dose levels and a concurrent control group are used. The highest dose is selected to induce minimal toxicity without significantly altering the normal lifespan.

    • In-life Monitoring: Animals are observed daily for clinical signs of toxicity and tumor development. Body weights and food consumption are recorded regularly.

    • Pathology: A complete necropsy is performed on all animals. All gross lesions and a comprehensive list of tissues are collected and examined histopathologically by a qualified pathologist.

  • Data Analysis: The incidence and types of tumors in the treated groups are compared to the control group using statistical methods appropriate for carcinogenicity studies.

Two-Generation Reproductive Toxicity Study
  • Guideline: Based on OECD Test Guideline 416.

  • Species: Rat.

  • Methodology:

    • Parental Generation (F0): Male and female rats are administered phenylbutazone for a pre-mating period of several weeks. They are then mated to produce the first-generation (F1) offspring. Dosing continues through gestation and lactation.

    • First Generation (F1): F1 offspring are exposed to phenylbutazone from conception through weaning. Selected F1 animals are then raised to maturity and mated to produce the second-generation (F2) offspring.

    • Endpoints Evaluated:

      • Parental Animals: Effects on reproductive performance (e.g., estrous cycles, mating behavior, fertility, gestation length), clinical signs, body weight, and food consumption. A full pathological examination is conducted.

      • Offspring: Viability, growth, and development are monitored. At weaning, a subset of offspring undergoes necropsy, while others are raised to assess reproductive function.

  • Data Analysis: Reproductive and developmental endpoints are statistically analyzed to determine any adverse effects of phenylbutazone exposure across generations. The NOAEL for parental and offspring toxicity is established.

Conclusion

The toxicological profile of phenylbutazone is characterized by a range of adverse effects, primarily stemming from its non-selective inhibition of COX enzymes. While effective as an anti-inflammatory agent, its potential for gastrointestinal, renal, and hematological toxicity has led to its restricted use in humans. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for understanding the safety profile of phenylbutazone and its metabolites. This information is crucial for informed risk assessment and for guiding the development of safer anti-inflammatory drugs.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Phthiobuzone (PTB-1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocols are a generalized framework for the in vitro evaluation of a hypothetical compound, Phthiobuzone (designated here as PTB-1), based on standard methodologies in drug discovery. No specific experimental data or established protocols for this compound were found in the public domain. Therefore, these protocols are provided as a template and should be adapted and optimized based on the specific research objectives and the physicochemical properties of the actual compound.

Introduction

This compound (PTB-1) is a novel small molecule with potential therapeutic applications. To elucidate its biological activity and mechanism of action at the cellular level, a series of in vitro assays are required. These application notes provide detailed protocols for assessing the cytotoxicity, anti-inflammatory, and signaling pathway modulation of PTB-1. The data generated from these studies will be crucial for the preclinical evaluation of this compound.

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of PTB-1 on Various Cell Lines

Cell LinePTB-1 Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
RAW 264.7 0 (Vehicle)100 ± 4.2rowspan=6
198.1 ± 3.5
1085.3 ± 5.1
2560.7 ± 4.8
5042.1 ± 3.9
10021.5 ± 2.7
MCF-7 0 (Vehicle)100 ± 3.8rowspan=6
199.2 ± 2.9
1090.1 ± 4.3
2575.4 ± 3.7
5055.8 ± 4.1
10035.2 ± 3.2

Table 2: Effect of PTB-1 on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentPTB-1 Concentration (µM)NO Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated) -2.1 ± 0.5-
LPS (1 µg/mL) -45.8 ± 3.10
LPS + PTB-1 138.2 ± 2.516.6
1025.7 ± 1.943.9
2512.3 ± 1.173.1
LPS + Dexamethasone (10 µM) -8.9 ± 0.980.6

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of PTB-1 on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell lines (e.g., RAW 264.7, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (PTB-1), stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of PTB-1 in complete medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the PTB-1 dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of PTB-1 to determine the IC50 value.

Anti-Inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the inhibitory effect of PTB-1 on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • This compound (PTB-1)

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of PTB-1 (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the NO concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by PTB-1 compared to the LPS-only treated group.

Western Blot Analysis for NF-κB Signaling Pathway

This protocol investigates the effect of PTB-1 on the activation of the NF-κB signaling pathway by measuring the protein levels of key components like p-IκBα and NF-κB p65.

Materials:

  • RAW 264.7 cells

  • This compound (PTB-1)

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with PTB-1 for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and add ECL substrate.

  • Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels in treated groups to the control groups.

Visualizations

Hypothetical Signaling Pathway of PTB-1

The following diagram illustrates a potential mechanism of action for PTB-1 in inhibiting the NF-κB inflammatory pathway.

PTB1_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_p p-IκBα (Degradation) IkB->IkB_p NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (e.g., iNOS) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus PTB1 This compound (PTB-1) PTB1->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound (PTB-1).

General Experimental Workflow

The diagram below outlines the general workflow for the in vitro evaluation of PTB-1.

Experimental_Workflow start Start: PTB-1 Compound cell_culture Cell Line Selection (e.g., RAW 264.7, MCF-7) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity ic50 Determine IC50 & Non-toxic Doses cytotoxicity->ic50 functional_assays Functional Assays ic50->functional_assays mechanism Mechanism of Action Studies ic50->mechanism anti_inflammatory Anti-inflammatory Assay (NO Production) functional_assays->anti_inflammatory data_analysis Data Analysis & Interpretation anti_inflammatory->data_analysis western_blot Western Blot (e.g., NF-κB Pathway) mechanism->western_blot western_blot->data_analysis end End: In Vitro Profile of PTB-1 data_analysis->end

Application of Phthiobuzone in Agricultural Research: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific information, quantitative data, or experimental protocols are available for a fungicide named "Phthiobuzone." This suggests that "this compound" may be a very new or proprietary compound not yet widely documented in public research, or potentially a trade name not commonly used in scientific literature. Alternative spellings and broader searches for novel thiazole-based fungicides also did not yield any results for this specific compound.

Researchers, scientists, and drug development professionals are advised that there is currently no publicly accessible data to formulate detailed application notes or experimental protocols for "this compound."

Potential Alternative: Prothioconazole

It is possible that "this compound" could be a misunderstanding or misspelling of "Prothioconazole," a widely researched and used triazole fungicide. Prothioconazole is known for its broad-spectrum activity against a variety of fungal pathogens in major crops. For researchers interested in a fungicide with a similar sounding name and established applications, Prothioconazole offers a wealth of available data.

Research on Novel Thiazole Fungicides

While information on "this compound" is unavailable, active research is ongoing in the development of novel fungicides containing a thiazole moiety. These compounds are being investigated for their efficacy against various plant pathogens. A common mechanism of action for some of these novel fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. This mode of action is a key area of interest in developing new fungicides to manage resistance to existing treatments.

For professionals engaged in the development of new agricultural fungicides, the exploration of scientific databases for "novel thiazole carboxamides," "pyrazole/thiazole derivatives," and "SDHI fungicides" will provide insights into the current landscape of fungicide research and development. These areas of study represent the forefront of efforts to discover and characterize new active ingredients for crop protection.

Should "this compound" be a newly emerging compound, it is anticipated that research and data will become publicly available in the future through scientific publications and patent literature. Until then, any work with a compound under this name would likely be of a proprietary and non-public nature.

Application Notes and Protocols for the Detection of Phthiobuzone Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthiobuzone is a thiadiazole derivative with potential applications in agriculture. As with any agrochemical, the development of robust and sensitive analytical methods for the detection of its residues in environmental and food matrices is crucial for ensuring food safety and environmental protection. This document provides a detailed application note and a comprehensive protocol for a proposed analytical method for the determination of this compound residues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of specific validated methods for this compound in the public domain, this protocol has been adapted from established multi-residue pesticide analysis methodologies, particularly those employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis. The proposed method is designed to be a starting point for researchers to develop and validate a method specific to their matrices of interest.

Quantitative Data Summary

As this is a proposed methodology, the following table summarizes the target analytical performance parameters that should be achievable with this method after proper validation.

ParameterTarget ValueNotes
Limit of Detection (LOD) 0.005 mg/kgThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.01 mg/kgThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (r²) ≥ 0.995Over a concentration range of 0.01 - 1.0 mg/kg.
Recovery 70 - 120%The percentage of the known amount of analyte recovered from a spiked sample.
Precision (RSD) ≤ 20%Relative Standard Deviation for replicate measurements.

Experimental Protocols

Principle

This method describes the extraction of this compound residues from a sample matrix using the QuEChERS AOAC 2007.01 method, followed by cleanup using dispersive solid-phase extraction (d-SPE). The final determination is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode.

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade).

  • Reagents: Formic acid (≥98%), Ammonium formate.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, anhydrous MgSO₄.

  • This compound analytical standard: (Purity ≥ 98%).

  • Sample Matrices: (e.g., fruit, vegetable, soil, water).

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of acetonitrile. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • Working Standard Solutions (0.01 - 1.0 µg/mL): Prepare a series of calibration standards by appropriate dilution of the intermediate standard solution with a solvent mixture that mimics the final sample extract composition (e.g., 50:50 acetonitrile:water).

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).

  • Extraction:

    • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the AOAC 2007.01 extraction salts (6 g anhydrous MgSO₄, 1.5 g anhydrous sodium acetate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 10,000 x g for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and dilute it with water containing 0.1% formic acid to match the initial mobile phase conditions. For example, mix 100 µL of the extract with 900 µL of water with 0.1% formic acid.

    • Filter the final extract through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Instrumental Conditions (Proposed)
  • Liquid Chromatograph:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion ([M+H]⁺) and optimize collision energies for at least two product ions (one for quantification and one for confirmation).

Quality Control
  • Method Blank: A sample matrix known to be free of this compound, processed through the entire analytical procedure.

  • Spiked Blank: A method blank spiked with a known concentration of this compound to assess accuracy (recovery).

  • Duplicate Samples: Analyzing a sample in duplicate to assess precision.

  • Calibration Check: Injecting a mid-level calibration standard periodically to check for instrument drift.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Final_Extract 6. Dilution & Filtration Centrifugation2->Final_Extract LC_Separation 7. LC Separation (C18 Column) Final_Extract->LC_Separation MSMS_Detection 8. MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Quantification 9. Quantification (Calibration Curve) MSMS_Detection->Quantification Confirmation 10. Confirmation (Qualifier Ion Ratio) Quantification->Confirmation

Caption: Analytical workflow for this compound residue detection.

logical_relationship cluster_method_dev Method Development & Validation cluster_qc Quality Assurance / Quality Control Objective Objective: Reliable this compound Quantification Method_Selection Method Selection: QuEChERS + LC-MS/MS Objective->Method_Selection Optimization Parameter Optimization: Extraction, Cleanup, LC & MS conditions Method_Selection->Optimization Validation Method Validation: LOD, LOQ, Linearity, Accuracy, Precision Optimization->Validation Routine_Analysis Routine Sample Analysis Validation->Routine_Analysis Blanks Method Blanks Validation->Blanks Spikes Matrix Spikes (Recovery) Validation->Spikes Duplicates Replicates (Precision) Validation->Duplicates Standards Calibration Standards Routine_Analysis->Standards

Caption: Logical relationship in method development and quality control.

Application Notes and Protocols for Phthiobuzone (Prothioconazole) in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Phthiobuzone" did not yield relevant results in plant pathology literature. It is highly likely that this is a misspelling of Prothioconazole , a widely used and researched triazole fungicide. All subsequent information pertains to Prothioconazole.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Prothioconazole, a broad-spectrum systemic fungicide, for use in plant pathology research. This document details its mechanism of action, provides quantitative data on its efficacy, and outlines detailed protocols for its application in laboratory and field settings.

Introduction to Prothioconazole

Prothioconazole is a triazolinthione fungicide developed by Bayer CropScience. It is valued for its protective, curative, and eradicative action against a wide range of fungal pathogens in various crops. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for the integrity of their cell membranes. In planta, prothioconazole is converted to its more active metabolite, prothioconazole-desthio. Beyond its direct antifungal activity, research suggests that prothioconazole can also induce the plant's own defense mechanisms, particularly the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.

Mechanism of Action

Prothioconazole is a demethylation inhibitor (DMI) fungicide. Its primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane structure and function, ultimately leading to fungal cell death.

The key steps in the mechanism of action are:

  • Uptake and Conversion: Prothioconazole is absorbed by the plant and converted to its active form, prothioconazole-desthio.

  • CYP51 Inhibition: Prothioconazole-desthio binds to the CYP51 enzyme.

  • Ergosterol Depletion: The inhibition of CYP51 blocks the C14-demethylation of lanosterol, a precursor to ergosterol.

  • Cell Membrane Disruption: The lack of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

dot digraph "Prothioconazole_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Prothioconazole [label="Prothioconazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prothioconazole_desthio [label="Prothioconazole-desthio\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; FungalCellMembrane [label="Fungal Cell Membrane\nIntegrity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FungalCellDeath [label="Fungal Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prothioconazole -> Prothioconazole_desthio [label="In planta\nconversion"]; Prothioconazole_desthio -> CYP51 [label="Inhibits", arrowhead="tee"]; CYP51 -> Ergosterol [label="Catalyzes conversion of"]; Lanosterol -> CYP51 [style=dashed]; Ergosterol -> FungalCellMembrane [label="Maintains"]; CYP51 -> FungalCellDeath [style=invis]; // for layout FungalCellMembrane -> FungalCellDeath [label="Disruption leads to", color="#EA4335"];

} dot

Prothioconazole's primary mechanism of action.

Induction of Plant Defense Signaling Pathways

Prothioconazole has been shown to induce systemic acquired resistance (SAR) in plants by activating host defense signaling pathways. This dual mode of action—direct fungitoxicity and host defense induction—contributes to its high efficacy.

  • Salicylic Acid (SA) Pathway: Application of prothioconazole can lead to an accumulation of salicylic acid, a key signaling molecule in plant defense against biotrophic and hemibiotrophic pathogens. This activates the expression of pathogenesis-related (PR) proteins, such as PR1, which have antimicrobial properties. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a central regulator in the SA pathway, and its activation is crucial for the induction of PR gene expression.[1][2][3]

  • Jasmonic Acid (JA) Pathway: There is also evidence for the involvement of the jasmonic acid pathway, which is typically associated with defense against necrotrophic pathogens and insect herbivores. The interaction between the SA and JA pathways is complex and can be either synergistic or antagonistic, depending on the specific plant-pathogen interaction.[4][5][6][7][8]

dot digraph "Prothioconazole_Plant_Defense_Induction" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Prothioconazole [label="Prothioconazole Application", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA_pathway [label="Salicylic Acid (SA)\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"]; JA_pathway [label="Jasmonic Acid (JA)\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"]; NPR1 [label="NPR1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PR_genes [label="Pathogenesis-Related (PR)\nGene Expression (e.g., PR1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Systemic Acquired\nResistance (SAR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prothioconazole -> SA_pathway [label="Induces"]; Prothioconazole -> JA_pathway [label="Influences"]; SA_pathway -> NPR1; NPR1 -> PR_genes [label="Activates"]; PR_genes -> SAR; JA_pathway -> SAR [style=dashed, label="Crosstalk"]; SA_pathway -> JA_pathway [style=dashed, label="Crosstalk\n(often antagonistic)", dir=both]; } dot

Induction of plant defense pathways by Prothioconazole.

Quantitative Data Presentation

The efficacy of prothioconazole has been quantified in numerous studies against a variety of plant pathogens. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Efficacy (EC₅₀ values) of Prothioconazole against Various Fungal Pathogens

PathogenDiseaseHost Plant(s)EC₅₀ (µg/mL)Reference(s)
Fusarium graminearumFusarium Head BlightWheat, Barley0.251 - 0.579[7]
Zymoseptoria triticiSeptoria Leaf BlotchWheat0.01 - 1.37[4]
Fusarium oxysporumFusarium WiltPistachio3.67 - 3.72[9]
Fusarium solaniFusarium WiltPistachio56.83[9]
Aspergillus flavusAflatoxin ContaminationMaizeED₅₀: ~0.1 (µL/L of formulation)[3]

EC₅₀ (Effective Concentration 50%): The concentration of a fungicide that inhibits 50% of the mycelial growth or spore germination of a pathogen in vitro.

Table 2: Field Efficacy of Prothioconazole against Fusarium Head Blight (FHB) in Wheat

ParameterEfficacy RangeReference(s)
FHB Severity Reduction39% - 93%[4]
Deoxynivalenol (DON) Reduction40% - 91%[4]
Yield Increase0.4 - 5.6 t/ha[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for evaluating the efficacy of prothioconazole.

5.1. Protocol for In Vitro Mycelial Growth Inhibition Assay (Poison Plate Assay)

This protocol determines the direct inhibitory effect of prothioconazole on fungal mycelial growth.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Prothioconazole (technical grade)

  • Solvent for prothioconazole (e.g., acetone or dimethyl sulfoxide - DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of prothioconazole in the chosen solvent at a high concentration (e.g., 10,000 µg/mL).

  • Media Amendment: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C in a water bath.

  • Serial Dilutions: Add appropriate volumes of the prothioconazole stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone at the highest concentration used.

  • Pouring Plates: Gently swirl the amended agar to ensure homogenous mixing and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to determine the EC₅₀ value through probit analysis or other suitable statistical methods.

G

Workflow for an in vitro mycelial growth inhibition assay.

5.2. Protocol for Greenhouse/Field Efficacy Trial

This protocol is designed to evaluate the efficacy of prothioconazole in a controlled or field environment.

Materials:

  • Test plants

  • Pathogen inoculum

  • Prothioconazole formulation

  • Spraying equipment (e.g., backpack sprayer for field trials, hand sprayer for greenhouse)

  • Randomized complete block design for plot layout

  • Disease assessment scale (e.g., 0-100% leaf area infected)

Procedure:

  • Experimental Setup: Establish the experiment using a randomized complete block design with at least four replications. Include an untreated control and potentially a commercial standard for comparison.

  • Plant Growth: Grow plants to the desired growth stage for inoculation and treatment.

  • Inoculation: Artificially inoculate the plants with a known concentration of the pathogen inoculum. The timing and method of inoculation will depend on the specific plant-pathogen system.

  • Fungicide Application: Apply prothioconazole at the recommended rate and timing. This could be preventative (before inoculation) or curative (after inoculation). Ensure thorough coverage of the plant foliage.

  • Environmental Conditions: Maintain optimal environmental conditions for disease development (e.g., high humidity, specific temperature range).

  • Disease Assessment: At regular intervals after inoculation, assess disease severity using a standardized rating scale.

  • Data Collection: Collect data on disease incidence (% of plants infected) and severity (% of tissue affected). Also, collect yield and quality data at the end of the experiment.

  • Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects. Calculate the percentage of disease control for each treatment compared to the untreated control.

Concluding Remarks for Researchers

Prothioconazole is a potent fungicide with a dual mechanism of action that makes it a valuable tool in plant pathology research and integrated disease management programs. Its ability to both directly inhibit fungal growth and induce the plant's own defense systems warrants further investigation, particularly in understanding the complex interplay between the SA and JA signaling pathways upon its application. The protocols and data presented here provide a solid foundation for researchers to design and conduct experiments to further elucidate the efficacy and mode of action of this important fungicide.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Phthiobuzone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phthiobuzone, also known as Suxibuzone, is a non-steroidal anti-inflammatory drug (NSAID) that is a derivative of Phenylbutazone. Accurate and reliable quantification of this compound in various samples is crucial for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.

Principle

The method described is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The sample containing this compound is injected into the HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected by a UV detector at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a standard of known concentration.

Experimental Protocols

1. Materials and Reagents

  • This compound (Suxibuzone) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Plasma or other biological matrices (for bioanalytical methods)

  • 0.45 µm membrane filters

2. Instrumentation

  • High-Performance Liquid Chromatograph equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions

  • Mobile Phase Preparation (Example 1): Prepare a 0.01 M acetic acid solution and adjust the pH to 3.0. The mobile phase consists of a mixture of this buffer and methanol in a 35:65 (v/v) ratio.[1][2] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase Preparation (Example 2): Prepare a 0.5 M potassium dihydrogen phosphate (KH2PO4) solution. A linear gradient from 0% to 100% methanol with the KH2PO4 solution at a rate of 8% per minute can be used.[3] Filter and degas the mobile phase components before use.

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

4. Sample Preparation

  • For Pharmaceutical Formulations:

    • Accurately weigh and crush a representative number of tablets or dissolve the contents of a capsule in a known volume of methanol.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the drug.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • For Biological Samples (e.g., Plasma):

    • To 1 mL of plasma sample, add 2 mL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Inject an aliquot into the HPLC system.

    Alternatively, a liquid-liquid extraction can be performed:

    • Acidify the plasma or urine sample.

    • Extract with a mixture of benzene and cyclohexane (1:1 v/v).[3]

    • Evaporate the organic extract to dryness.[3]

    • Redissolve the residue in methanol for injection.[3]

5. HPLC Chromatographic Conditions

The following table summarizes typical HPLC conditions for this compound analysis.

ParameterCondition 1Condition 2
Column Lichrospher 60 RP select BReversed-phase C18
Mobile Phase 0.01 M Acetic Acid (pH 3) : Methanol (35:65 v/v)[1][2]Methanol - 0.5 M KH2PO4 (linear gradient)[3]
Flow Rate 1.0 mL/min[1][2]2.0 mL/min[3]
Injection Volume 20 µL-
Column Temperature AmbientAmbient
Detection Wavelength 254 nm[2][3]254 nm[3]
Retention Time Approximately 8.7 min (for Phenylbutazone, a related compound)[1][2]Varies depending on the gradient program

6. Data Analysis

  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined from the calibration curve using the peak area of the sample.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2% for replicate injections

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.25 - 30 µg/mL (for Phenylbutazone)[1][2]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.016 µg/mL (for Phenylbutazone at 240 nm)[1][2]
Limit of Quantification (LOQ) 0.029 µg/mL (for Phenylbutazone at 240 nm)[1][2]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Standard Standard_Prep Prepare Standard Solutions Standard->Standard_Prep Sample Sample (Formulation/Biological) Sample_Prep Sample Pre-treatment (Extraction/Precipitation) Sample->Sample_Prep HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep->HPLC_System Column Reversed-Phase C18 Column HPLC_System->Column Detection UV Detector (254 nm) Column->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Separation Separation Analyte->Separation Stationary_Phase Stationary Phase (Non-polar, C18) Stationary_Phase->Separation Mobile_Phase Mobile Phase (Polar, Aqueous/Organic) Mobile_Phase->Separation Detection UV Detection Separation->Detection Signal Chromatographic Peak Detection->Signal

Caption: Logical relationship of components in reversed-phase HPLC.

References

Standardized Assay for Phthiobuzone Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a standardized framework for assessing the efficacy of Phthiobuzone, a novel fungicide. Given the limited publicly available information on this compound, this document outlines a series of adaptable protocols based on established methodologies for fungicide efficacy testing.[1][2][3][4] Researchers are encouraged to use these protocols as a starting point, optimizing parameters based on the specific characteristics of this compound, the target pathogen(s), and the host plant(s). The primary goal is to establish a robust and reproducible assay for determining key efficacy parameters such as the half-maximal effective concentration (EC50).

The development of effective fungicides is crucial for managing plant diseases and ensuring food security.[4] A standardized efficacy assay is essential for the consistent evaluation and comparison of new active ingredients like this compound.[3] This protocol incorporates both in vitro and in planta methods to provide a comprehensive assessment of this compound's fungicidal activity.

Data Presentation

Quantitative data from efficacy assays should be meticulously recorded and presented in a clear, structured format to facilitate comparison and interpretation. The following tables provide templates for organizing experimental data.

Table 1: In Vitro Mycelial Growth Inhibition by this compound

This compound Concentration (µg/mL)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean % InhibitionStandard Deviation
0 (Control)00000
0.115.214.815.515.170.35
145.646.245.945.90.3
1088.387.988.188.10.2
5098.198.598.398.30.2
1001001001001000

Table 2: In Planta Disease Severity Assessment

TreatmentReplicate 1 (Disease Severity %)Replicate 2 (Disease Severity %)Replicate 3 (Disease Severity %)Mean Disease Severity %Standard DeviationEfficacy (%)
Untreated Control85888686.331.530
Vehicle Control84878585.331.531.16
This compound (50 µg/mL)25282626.331.5369.51
This compound (100 µg/mL)10121111187.26
Standard Fungicide (e.g., Azoxystrobin)15141615182.62

Experimental Protocols

Protocol 1: In Vitro Efficacy Assessment - Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a target fungal pathogen.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Target fungal pathogen culture

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

  • Sterile water

  • Solvent for this compound (e.g., DMSO)

Procedure:

  • Prepare this compound-amended media:

    • Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar.

    • For the control, add the same volume of solvent used for the this compound stock to the agar.

    • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target pathogen in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = [(dc - dt) / dc] * 100

      • Where dc is the mean diameter of the colony in the control plate and dt is the mean diameter of the colony in the treated plate.

  • Data Analysis:

    • Use the inhibition data to calculate the EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical software.

Protocol 2: In Planta Efficacy Assessment - Detached Leaf Assay

This protocol assesses the protective efficacy of this compound on plant tissue.

Materials:

  • Healthy, susceptible host plants

  • This compound solutions at various concentrations

  • Standard fungicide for comparison

  • Spore suspension of the target pathogen (concentration adjusted)

  • Sterile water

  • Wetting agent (e.g., Tween 20)

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Plant Material Preparation:

    • Select young, fully expanded leaves from healthy plants.

    • Detach the leaves and wash them gently with sterile water.

  • Treatment Application:

    • Prepare this compound solutions at different concentrations (e.g., 10, 50, 100 µg/mL) in sterile water with a wetting agent (e.g., 0.01% Tween 20).

    • Prepare a vehicle control (water + wetting agent) and a positive control with a standard fungicide.

    • Spray the leaves with the respective treatments until runoff or apply a fixed volume to a defined area.

    • Allow the leaves to air dry.

  • Inoculation:

    • Prepare a spore suspension of the target pathogen at a known concentration (e.g., 1 x 10^5 spores/mL).

    • Apply a small droplet of the spore suspension to the center of each treated leaf.

  • Incubation:

    • Place the inoculated leaves in moist chambers to maintain high humidity.

    • Incubate the chambers in a growth chamber with appropriate light and temperature conditions for disease development.

  • Disease Assessment:

    • After a set incubation period (e.g., 3-7 days), assess disease severity. This can be done by measuring the lesion diameter or by using a disease severity rating scale.

    • Calculate the efficacy of this compound using the following formula:

      • Efficacy (%) = [(DSC - DST) / DSC] * 100

      • Where DSC is the mean disease severity in the untreated control and DST is the mean disease severity in the treated leaves.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assay cluster_inplanta In Planta Assay prep_media Prepare this compound-Amended Media inoculate Inoculate with Fungal Plug prep_media->inoculate incubate_invitro Incubate inoculate->incubate_invitro measure_growth Measure Mycelial Growth incubate_invitro->measure_growth calc_inhibition Calculate % Inhibition measure_growth->calc_inhibition calc_ec50 Determine EC50 calc_inhibition->calc_ec50 prep_leaves Prepare Detached Leaves apply_treatment Apply this compound Treatment prep_leaves->apply_treatment inoculate_leaves Inoculate with Pathogen apply_treatment->inoculate_leaves incubate_inplanta Incubate in Moist Chamber inoculate_leaves->incubate_inplanta assess_disease Assess Disease Severity incubate_inplanta->assess_disease calc_efficacy Calculate Efficacy assess_disease->calc_efficacy

Caption: Workflow for in vitro and in planta this compound efficacy assays.

Plant Defense Signaling Pathways

Fungicides can sometimes influence the plant's own defense mechanisms. Understanding these interactions is crucial for a complete efficacy profile. Pathogens often manipulate host phytohormone signaling to facilitate infection.[5] For instance, biotrophic pathogens may be suppressed by the salicylic acid (SA) pathway, while necrotrophic pathogens are often combated by the jasmonic acid (JA) pathway. These pathways can be antagonistic.[5]

plant_defense_pathways cluster_sa Salicylic Acid (SA) Pathway cluster_ja Jasmonic Acid (JA) Pathway pathogen Pathogen Attack SA SA Accumulation pathogen->SA JA JA Accumulation pathogen->JA PR_genes Pathogenesis-Related (PR) Genes SA->PR_genes SA->JA Antagonism SAR Systemic Acquired Resistance PR_genes->SAR JA->SA Antagonism defensins Defensins, PDF1.2 JA->defensins insect_herbivory_defense Defense against Necrotrophs & Insects defensins->insect_herbivory_defense This compound This compound This compound->SA Potential Modulation This compound->JA Potential Modulation

References

Application Notes and Protocols for Testing the Antifungal Activity of Phthiobuzone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthiobuzone is a synthetic compound containing a 1,3,4-thiadiazole and a bis-thiosemicarbazone moiety. While primary research has focused on its antiviral properties, its structural similarity to known antifungal agents suggests potential efficacy against pathogenic fungal strains. This document provides detailed protocols for testing the antifungal activity of this compound, focusing on two common mechanisms of action observed in structurally related compounds: inhibition of ergosterol biosynthesis and disruption of cell wall integrity.

Disclaimer: To date, no specific studies on the antifungal activity of this compound have been published. The following protocols are based on the known mechanisms of action of 1,3,4-thiadiazole and thiosemicarbazone derivatives.[1][2][3]

Protocol 1: Evaluation of this compound as an Inhibitor of Ergosterol Biosynthesis

Many antifungal compounds, particularly those containing a 1,3,4-thiadiazole ring, function by inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[1] This protocol outlines the steps to determine if this compound exhibits this mechanism of action.

Experimental Workflow for Ergosterol Biosynthesis Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum (e.g., Candida albicans) exp_treat Treat Fungal Culture with this compound (at various concentrations) prep_fungi->exp_treat prep_pht Prepare this compound Stock Solution (in DMSO) prep_pht->exp_treat exp_incubate Incubate at 35°C for 16 hours exp_treat->exp_incubate exp_harvest Harvest Fungal Cells (by centrifugation) exp_incubate->exp_harvest analysis_extract Extract Sterols (using n-heptane) exp_harvest->analysis_extract analysis_hplc Analyze by HPLC (Quantify Ergosterol) analysis_extract->analysis_hplc analysis_data Data Analysis (Compare to controls) analysis_hplc->analysis_data

Caption: Workflow for determining this compound's effect on ergosterol biosynthesis.

Methodology
  • Fungal Strain and Culture Conditions:

    • Select relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

    • Culture the fungi in a suitable broth medium (e.g., RPMI-1640) at the optimal temperature (e.g., 35°C) to mid-logarithmic phase.

  • Antifungal Susceptibility Testing (Broth Microdilution):

    • Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

    • Use a 96-well plate with serial dilutions of this compound.

    • Inoculate each well with the fungal suspension.

    • Incubate for 24-48 hours and determine the MIC as the lowest concentration with no visible growth.

  • Ergosterol Quantification Assay:

    • Treat fungal cultures with this compound at concentrations of MIC, 1/2 MIC, and 1/4 MIC. Include a no-drug control and a positive control (e.g., a known azole antifungal).

    • Incubate for 16 hours.

    • Harvest the fungal cells by centrifugation.

    • Extract the sterols from the cell pellet using a solution of alcoholic potassium hydroxide followed by n-heptane extraction.

    • Analyze the extracted sterols using High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Quantify the ergosterol peak by comparing its area to a standard curve of pure ergosterol.

Data Presentation

Table 1: Antifungal Susceptibility of Fungal Strains to this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans ATCC 90028
Aspergillus fumigatus ATCC 204305
Cryptococcus neoformans H99

Table 2: Effect of this compound on Ergosterol Content in Candida albicans

TreatmentConcentration (µg/mL)Ergosterol Content (% of Control)
No-drug Control0100%
This compound1/4 MIC
This compound1/2 MIC
This compoundMIC
Positive Control (e.g., Fluconazole)MIC

Proposed Signaling Pathway

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylase 14-α-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane This compound This compound This compound->demethylase Inhibition demethylase->ergosterol

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Protocol 2: Assessment of this compound's Effect on Fungal Cell Wall Integrity

Certain 1,3,4-thiadiazole derivatives have been shown to disrupt the fungal cell wall, a structure essential for viability and not present in human cells.[2] This protocol aims to determine if this compound affects the integrity of the fungal cell wall.

Experimental Workflow for Cell Wall Integrity Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum exp_treat Treat Fungal Culture with this compound prep_fungi->exp_treat prep_pht Prepare this compound Stock prep_pht->exp_treat exp_incubate Incubate exp_treat->exp_incubate analysis_sorbitol Sorbitol Protection Assay exp_incubate->analysis_sorbitol analysis_calcofluor Calcofluor White Staining (Chitin distribution) exp_incubate->analysis_calcofluor analysis_aniline Aniline Blue Staining (β-glucan distribution) exp_incubate->analysis_aniline analysis_microscopy Fluorescence Microscopy analysis_calcofluor->analysis_microscopy analysis_aniline->analysis_microscopy G This compound This compound cell_wall_synthesis Cell Wall Synthesis Complex This compound->cell_wall_synthesis Disruption chitin_synthase Chitin Synthase cell_wall_synthesis->chitin_synthase glucan_synthase β-(1,3)-Glucan Synthase cell_wall_synthesis->glucan_synthase chitin Chitin chitin_synthase->chitin glucan β-(1,3)-Glucan glucan_synthase->glucan cell_wall Fungal Cell Wall chitin->cell_wall glucan->cell_wall

References

Phthiobuzone application techniques for optimal coverage

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Phenylbutazone

Disclaimer: Initial searches for "Phthiobuzone" did not yield any relevant results. Based on the similarity of the name, this document provides information on Phenylbutazone , a widely used non-steroidal anti-inflammatory drug (NSAID), assuming a potential misspelling of the original query.

These notes are intended for researchers, scientists, and drug development professionals.

Introduction

Phenylbutazone, often referred to as "bute," is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is primarily used in veterinary medicine, particularly in equine practice, to manage pain and inflammation associated with musculoskeletal disorders such as arthritis, laminitis, and soft tissue injuries.[1][3] While effective, its use requires careful consideration of dosage and administration to minimize potential side effects.[1][2]

Mechanism of Action

Phenylbutazone functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By blocking COX enzymes, phenylbutazone reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[1][4]

Signaling Pathway

The mechanism of action of Phenylbutazone involves the inhibition of the arachidonic acid cascade, which is a major signaling pathway in the inflammatory response.

Phenylbutazone_Mechanism_of_Action cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Phenylbutazone Phenylbutazone Phenylbutazone->COX1_COX2 Inhibits Experimental_Workflow_Lameness cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Induce_Lameness Induce reversible lameness (e.g., adjustable heart bar shoe model) Baseline_Measurements Record baseline: - Heart Rate (HR) - Lameness Score (LS) - Packed Cell Volume (PCV) - Cortisol Levels Induce_Lameness->Baseline_Measurements Administer_Treatment Administer Phenylbutazone (4.4 mg/kg IV) or Saline Placebo Baseline_Measurements->Administer_Treatment Monitor_2h Monitor HR and LS every 20 minutes for 2 hours Administer_Treatment->Monitor_2h Collect_Samples Collect jugular venous samples at hours 0, 1, 2, 4, 6, 8 Administer_Treatment->Collect_Samples Monitor_9h Monitor HR and LS hourly through 9 hours Monitor_2h->Monitor_9h Analyze_Data Analyze data using repeated measures ANOVA and t-tests Monitor_9h->Analyze_Data Collect_Samples->Analyze_Data Evaluate_Efficacy Evaluate efficacy based on: - Reduction in Lameness Score - Reduction in Heart Rate Analyze_Data->Evaluate_Efficacy

References

Troubleshooting & Optimization

troubleshooting inconsistent Phthiobuzone experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Phthiobuzone. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is most soluble in DMSO at a concentration of up to 100 mM. For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced toxicity.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a potent and selective inhibitor of the kinase "Kinase-X". It competitively binds to the ATP-binding pocket of Kinase-X, thereby inhibiting its downstream signaling pathway, the hypothetical "Signal-Pathway-A".

Q3: Can this compound be used in animal models?

A3: Yes, this compound has demonstrated efficacy in preclinical animal models. For in vivo studies, it is crucial to determine the optimal formulation and route of administration to ensure adequate bioavailability. A summary of pharmacokinetic data from our studies is provided in the table below.

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in Cell Viability Assays

You may observe significant well-to-well or day-to-day variability in your cell viability (e.g., MTT, CellTiter-Glo®) assay results when treating with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Seeding Density Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count for each experiment.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Vortex thoroughly after each dilution step.
Cell Line Instability Perform routine cell line authentication and mycoplasma testing. Ensure cells are within a consistent passage number range for all experiments.
Precipitation of this compound Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different solvent system if compatible with your cells.
Issue 2: No Effect or Weaker Than Expected Effect on Downstream Targets

You are not observing the expected decrease in the phosphorylation of "Protein-Y," a known downstream target of "Kinase-X," after this compound treatment in your Western blot analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Treatment Time Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal duration of this compound treatment for inhibiting the phosphorylation of Protein-Y.
Low Drug Concentration Perform a dose-response experiment to ensure you are using a concentration of this compound that is sufficient to inhibit Kinase-X in your specific cell line.
Poor Antibody Quality Validate your primary antibody for the phosphorylated target. Use a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., cells treated with a different inhibitor).
Rapid Pathway Feedback The signaling pathway may have a rapid feedback loop that restores the phosphorylation of Protein-Y. Analyze earlier time points to capture the initial inhibitory effect.
Incorrect Protein Lysate Handling Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the drug-containing media. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-Protein-Y
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Protein-Y overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Protein-Y or a housekeeping protein like GAPDH.

Visualizations

Signal_Pathway_A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates ProteinY Protein-Y KinaseX->ProteinY Phosphorylates DownstreamEffector Downstream Effector ProteinY->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression This compound This compound This compound->KinaseX Inhibits

Caption: this compound's mechanism of action in Signal-Pathway-A.

Experimental_Workflow start Start: Inconsistent Results check_reagents Check Reagent Stability & Storage start->check_reagents check_protocol Review Experimental Protocol Steps start->check_protocol check_cells Verify Cell Line Health & Passage start->check_cells troubleshoot Implement Troubleshooting Steps (see tables) check_reagents->troubleshoot check_protocol->troubleshoot check_cells->troubleshoot rerun_experiment Re-run Experiment with Controls troubleshoot->rerun_experiment contact_support Contact Technical Support troubleshoot->contact_support analyze_data Analyze New Data rerun_experiment->analyze_data analyze_data->troubleshoot Still Inconsistent consistent_results End: Consistent Results analyze_data->consistent_results

Caption: A logical workflow for troubleshooting inconsistent results.

Technical Support Center: Optimizing [Phthiobuzone] Concentration for Fungal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "Phthiobuzone" did not yield specific information regarding its use as an antifungal agent. The following technical support center content is a template populated with generalized information and data based on common antifungal research. Please replace "[this compound]" and the placeholder data with the correct information for your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is [this compound] and what is its primary mechanism of action against fungi?

[this compound] is a novel investigational antifungal agent. Its primary mechanism of action is believed to be the inhibition of a key enzyme in the fungal cell wall biosynthesis pathway, leading to compromised cell integrity and ultimately, fungal cell death. Further research is ongoing to fully elucidate the specific molecular targets.

Q2: What is the recommended starting concentration range for in vitro fungal inhibition assays with [this compound]?

For initial screening, a broad concentration range is recommended to determine the Minimum Inhibitory Concentration (MIC). A typical starting range for a novel compound like [this compound] would be from 0.03125 µg/mL to 64 µg/mL, using a serial two-fold dilution.

Q3: How should I dissolve [this compound] for experimental use?

[this compound] is sparingly soluble in water. For in vitro assays, it is recommended to prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL. Subsequent dilutions should be made in the appropriate culture medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity to the fungal cells.

Q4: Is [this compound] stable in solution?

[this compound] stock solutions in DMSO are stable for up to 3 months when stored at -20°C. Working solutions diluted in culture medium should be prepared fresh for each experiment to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Q: I am observing inconsistent MIC values for [this compound] across replicate experiments. What could be the cause?

A: Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Ensure the fungal inoculum is standardized to the correct cell density (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts) for each experiment. Variations in inoculum size can significantly impact MIC results.

  • Compound Precipitation: At higher concentrations, [this compound] may precipitate out of the aqueous culture medium. Visually inspect your assay plates for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower concentration of the stock solution.

  • Plate Incubation Conditions: Inconsistent temperature or incubation time can affect fungal growth rates and, consequently, the observed MIC. Ensure your incubator is properly calibrated and that all plates are incubated for the same duration.

Q: My fungal strain appears to be resistant to [this compound] even at high concentrations. What are my next steps?

A: If you observe high MIC values (>64 µg/mL), consider the following:

  • Intrinsic Resistance: The fungal species or strain you are testing may possess intrinsic resistance mechanisms to compounds with a similar mode of action to [this compound].

  • Efflux Pump Activity: Some fungi can actively pump antifungal agents out of the cell. You can investigate this by co-incubating the fungus with [this compound] and a known efflux pump inhibitor.

  • Target Gene Mutation: Resistance can arise from mutations in the gene encoding the target of [this compound]. Sequencing the target gene in your resistant strain may reveal mutations compared to susceptible strains.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of [this compound] Dilutions:

    • Prepare a 10 mg/mL stock solution of [this compound] in 100% DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (or other appropriate fungal growth medium) in a 96-well microtiter plate to achieve a final concentration range of 0.03125 µg/mL to 64 µg/mL.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the [this compound] dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of [this compound] that causes a significant inhibition of visible fungal growth compared to the growth control.

Data Summary

Table 1: In Vitro Antifungal Activity of [this compound] against various fungal pathogens.

Fungal SpeciesStrain IDMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansATCC 900280.52
Candida glabrataATCC 90030416
Aspergillus fumigatusATCC 20430514
Cryptococcus neoformansATCC 901120.251

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Solubility of [this compound] in common laboratory solvents.

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Ethanol5
Methanol2
DMSO> 100
Acetone10

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare [this compound] Stock (10 mg/mL in DMSO) D Serial Dilution of [this compound] in 96-well plate A->D B Culture Fungal Strain C Prepare Fungal Inoculum (0.5 McFarland) B->C E Inoculate plate with Fungal Suspension C->E D->E F Incubate at 35°C for 24-48h E->F G Read MIC values F->G

Caption: Workflow for MIC determination.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition A [this compound] B Enzyme X (Cell Wall Synthesis) A->B Inhibits C Beta-Glucan Synthesis B->C D Cell Wall Integrity Compromised C->D E Fungal Cell Lysis D->E

Caption: Postulated mechanism of action.

Technical Support Center: Challenges in Phenylbutazone Field Application

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The query for "Phthiobuzone" yielded limited specific results. However, due to the phonetic similarity and the extensive documentation available for "Phenylbutazone," a widely used non-steroidal anti-inflammatory drug (NSAID) with known field application challenges, this technical support center will focus on Phenylbutazone. This compound is a distinct chemical entity (Molecular Formula: C14H15N7O2S2) with published research on its synthesis and antiviral properties[1]. Researchers interested in this compound should consult specialized chemical databases for further information.

This guide is intended for researchers, scientists, and drug development professionals working with Phenylbutazone and provides troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Phenylbutazone?

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3][4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By reducing prostaglandin synthesis, Phenylbutazone exerts its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects.[2]

Q2: We are observing significant gastrointestinal irritation in our animal models. What could be the cause and how can we mitigate this?

Gastrointestinal irritation is a well-documented side effect of Phenylbutazone and is largely due to the inhibition of COX-1. This enzyme is responsible for producing prostaglandins that protect the gastric mucosa. Long-term or high-dose administration can lead to side effects ranging from mild irritation to severe ulceration.[4] In experimental settings, ponies treated with Phenylbutazone have developed oral ulcers, mucosal atrophy, and erosions in the alimentary tract.[3][5]

Mitigation Strategies:

  • Dose Reduction: Use the lowest effective dose for the shortest possible duration.

  • Co-administration of Gastroprotectants: Consider the concurrent use of proton pump inhibitors (e.g., omeprazole) or synthetic prostaglandins (e.g., misoprostol) to protect the gastric lining. One study demonstrated that co-administration of a synthetic prostaglandin E2 prevented the development of severe gastrointestinal lesions in ponies.[3][5]

  • Formulation: Investigate different formulations (e.g., buffered tablets, paste) to see if they reduce direct irritation.

  • Monitoring: Regularly monitor subjects for clinical signs of gastrointestinal distress, such as anorexia, weight loss, or changes in feces.

Q3: Our experimental results show variability in the analgesic and anti-inflammatory effects of Phenylbutazone. What factors could be contributing to this?

Several factors can influence the efficacy of Phenylbutazone, leading to inconsistent results:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of Phenylbutazone can vary between individuals and species. It is highly protein-bound (approximately 98%) and metabolized in the liver.[2] Any condition affecting liver function or plasma protein levels can alter its pharmacokinetics.

  • Age: The half-life of Phenylbutazone has been shown to increase in older horses, which could affect dosing intervals and steady-state concentrations.[6]

  • Drug Interactions: Co-administration of other drugs can affect Phenylbutazone's metabolism and efficacy. For example, chloramphenicol can reduce its clearance, thereby increasing its half-life.[3]

  • Route of Administration: Oral and intravenous administrations can lead to different pharmacokinetic profiles. Oral administration is readily absorbed, but factors like feed can influence the rate and extent of absorption.[2]

Q4: Are there regulatory concerns we should be aware of when using Phenylbutazone in our research, particularly with performance animals?

Yes, the use of Phenylbutazone is highly regulated in performance animals, such as racehorses. Regulatory bodies establish threshold levels for the drug in plasma or serum to prevent its anti-inflammatory effects from masking underlying health issues during competition.[6] For example, some jurisdictions have set a threshold of 2.0 mcg/mL in plasma.[6] It is crucial to be aware of and adhere to these regulations if your research involves animals that may return to competition.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent Drug Plasma Levels - Individual variation in metabolism.- Issues with the formulation or administration route.- Drug interactions affecting clearance.- Validate the analytical method for quantifying Phenylbutazone in plasma (e.g., LC-MS/MS).[6]- Standardize the administration protocol (e.g., timing relative to feeding).- Screen for concurrent medications that may alter liver enzyme activity.
Toxicity Signs (e.g., Renal Impairment, Blood Dyscrasias) - High dosage or prolonged treatment.- Pre-existing renal or hematological conditions.- Dehydration, which can exacerbate renal toxicity.- Reduce the dose or discontinue treatment.- Perform baseline and periodic blood work to monitor renal function (BUN, creatinine) and hematology (CBC).- Ensure adequate hydration of experimental subjects. Phenylbutazone has been linked to kidney failure and aplastic anemia in humans, leading to its discontinuation for human use.[2][7]
Lack of Efficacy - Insufficient dosage.- Rapid metabolism in the subject.- The inflammatory pathway in the model is not primarily mediated by prostaglandins.- Conduct a dose-response study to determine the minimum effective dose.- Measure plasma concentrations to ensure therapeutic levels are reached.- Re-evaluate the experimental model to confirm its relevance to COX-mediated inflammation.

Experimental Protocols

Protocol 1: Induction of Phenylbutazone Toxicosis in an Equine Model

This protocol is a summary of methodologies used in published research to study the toxic effects of Phenylbutazone.

  • Objective: To characterize the clinical and pathological changes associated with Phenylbutazone toxicosis.

  • Model: Ponies or horses.

  • Procedure:

    • Administer a high dose of Phenylbutazone orally or intravenously. Dosing regimens in published studies have been in the range of 10-15 mg/kg of body weight.[8]

    • Continue administration for a set period (e.g., 10 days) or until clinical signs of toxicity appear.[5]

    • Monitor subjects daily for clinical signs such as CNS depression, anorexia, weight loss, diarrhea, and oral ulcers.[3][5]

    • Collect blood samples periodically to measure total serum protein, which is expected to decrease.[5]

    • At the end of the study period, perform a necropsy to examine the gastrointestinal tract for lesions like mucosal atrophy, erosions, and ulcers.[5]

Protocol 2: Quantification of Phenylbutazone in Plasma using LC-MS/MS

This protocol provides a general workflow for the analysis of Phenylbutazone in biological samples.

  • Objective: To accurately measure the concentration of Phenylbutazone in plasma.

  • Methodology:

    • Sample Preparation:

      • Collect blood in heparinized tubes and centrifuge to separate plasma.

      • To a known volume of plasma, add an internal standard.

      • Perform protein precipitation by adding a solvent like acetonitrile.

      • Centrifuge to pellet the precipitated proteins and collect the supernatant.

      • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

    • LC-MS/MS Analysis:

      • Inject the reconstituted sample into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

      • Use a suitable C18 column for chromatographic separation.

      • Set the mass spectrometer to monitor for specific parent and daughter ion transitions for Phenylbutazone and the internal standard.

    • Quantification:

      • Generate a standard curve using known concentrations of Phenylbutazone.

      • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The limit of quantification (LOQ) in published methods is around 0.01 mcg/mL.[6]

Visualizations

Phenylbutazone_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Phenylbutazone Phenylbutazone Phenylbutazone->COX1_COX2 Inhibition PLA2 Phospholipase A2

Caption: Phenylbutazone's mechanism of action via COX enzyme inhibition.

Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Execution & Observation cluster_analysis Analysis Define_Model Define Animal Model & Hypothesis Dose_Selection Select Dose & Route Define_Model->Dose_Selection Administration Administer Phenylbutazone Dose_Selection->Administration Monitor_Efficacy Monitor for Efficacy (e.g., lameness score) Administration->Monitor_Efficacy Monitor_Toxicity Monitor for Toxicity (e.g., GI signs, blood work) Administration->Monitor_Toxicity Sample_Collection Collect Plasma Samples Administration->Sample_Collection Monitor_Toxicity->Dose_Selection Adverse Events LCMS_Analysis LC-MS/MS Analysis Sample_Collection->LCMS_Analysis LCMS_Analysis->Administration Inconsistent Levels Data_Interpretation Interpret Data LCMS_Analysis->Data_Interpretation

Caption: Troubleshooting workflow for Phenylbutazone experiments.

References

improving the stability of Phthiobuzone in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phthiobuzone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in solution is primarily influenced by several environmental factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1] Understanding and controlling these factors is crucial for maintaining the integrity of your this compound solutions.

Q2: What is the optimal pH range for maintaining this compound stability in solution?

A2: this compound exhibits maximum stability in slightly acidic conditions, typically within a pH range of 4.0 to 5.5.[2] Under neutral or alkaline conditions, this compound is susceptible to hydrolytic degradation.[3] Therefore, using a suitable buffer system is recommended to maintain the optimal pH.[3][4]

Q3: How does temperature affect the degradation rate of this compound?

A3: As with many chemical compounds, the degradation of this compound is accelerated at higher temperatures.[1][5] For long-term storage, it is recommended to keep this compound solutions at refrigerated temperatures (2-8°C). For short-term benchtop use, maintaining a controlled room temperature and minimizing exposure to heat sources is advised.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be photosensitive.[5] Exposure to ultraviolet (UV) and visible light can lead to photodegradation, resulting in the formation of impurities and a decrease in potency.[5] It is essential to protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

Q5: What are the common degradation products of this compound?

A5: The primary degradation pathways for this compound in solution are hydrolysis and oxidation. Hydrolysis in neutral to alkaline conditions can lead to the cleavage of the thioether bond. Oxidation can result in the formation of sulfoxide and sulfone derivatives. Identifying and quantifying these degradation products is essential for stability assessment.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Issue 1: Rapid Loss of this compound Potency in Solution

Possible Causes & Solutions

CauseRecommended Solution
Incorrect pH Verify the pH of your solution. Adjust to the optimal range of 4.0-5.5 using a suitable buffer (e.g., citrate-phosphate buffer).[2][8]
High Temperature Store solutions at 2-8°C. Avoid leaving solutions at room temperature for extended periods.
Light Exposure Protect solutions from light at all times by using amber vials or foil wrapping.[5]
Oxidation De-gas solvents before use. Consider adding antioxidants like EDTA, which can chelate metal ions that catalyze oxidation.[2]
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Causes & Solutions

CauseRecommended Solution
Degradation This is the most likely cause. Refer to the troubleshooting steps in Issue 1 to minimize further degradation.
Contamination Ensure scrupulous cleanliness of all glassware and equipment. Use high-purity solvents and reagents.
Interaction with Excipients If formulating, investigate potential incompatibilities between this compound and other components.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade a this compound sample to identify potential degradation products and pathways.[5][7]

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Amber HPLC vials

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in methanol (1 mg/mL).

  • For each condition, add 1 mL of the stock solution to an amber HPLC vial.

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

  • Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

  • Photodegradation: Expose the solution to a UV lamp (254 nm) for 24 hours.[5]

  • Thermal Degradation: Heat the solution at 80°C for 8 hours.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute all samples appropriately with mobile phase and analyze by HPLC.

Protocol 2: HPLC Method for this compound Stability Testing

This method is suitable for separating this compound from its potential degradation products.[6][7]

HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Effect of pH on this compound Stability at 25°C
pHBuffer System% this compound Remaining (24 hours)
2.0HCl98.5
4.5Citrate-Phosphate99.2
7.0Phosphate85.3
9.0Borate62.1
Table 2: Effect of Temperature on this compound Stability at pH 4.5
Temperature (°C)% this compound Remaining (7 days)
498.8
2592.1
4075.6

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photodegradation (UV light) stock->photo thermal Thermal Degradation (80°C) stock->thermal neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

troubleshooting_logic start Issue: Loss of This compound Potency check_ph Is pH between 4.0 and 5.5? start->check_ph adjust_ph Adjust pH using a suitable buffer. check_ph->adjust_ph No check_temp Is solution stored at 2-8°C? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at recommended temperature. check_temp->adjust_temp No check_light Is solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or wrap in foil. check_light->protect_light No check_oxidation Were solvents de-gassed? Consider antioxidants. check_light->check_oxidation Yes protect_light->check_oxidation prevent_oxidation Implement measures to prevent oxidation. check_oxidation->prevent_oxidation No end Stability Improved check_oxidation->end Yes prevent_oxidation->end

Caption: Troubleshooting Logic for this compound Potency Loss.

References

Technical Support Center: Overcoming Fungicide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific fungicide Phthiobuzone, including its precise mode of action and documented cases of resistance, is not extensively available in public scientific literature. The following troubleshooting guide and frequently asked questions are based on established principles of fungicide resistance observed with other classes of fungicides and are intended to provide general guidance for researchers and drug development professionals encountering resistance to novel or under-characterized antifungal compounds.

Troubleshooting Guide: Investigating and Managing this compound Resistance

This guide provides a structured approach for researchers facing unexpected loss of efficacy with this compound in their experiments.

Problem Potential Cause Recommended Action
Sudden loss of this compound efficacy against a previously susceptible fungal strain. Development of target-site modification.1. Sequence the putative target gene(s) in resistant isolates and compare with susceptible wild-type strains to identify mutations. 2. Perform molecular docking studies to predict how identified mutations might affect this compound binding.
Increased expression of efflux pumps.1. Quantify the expression of known fungal efflux pump genes (e.g., ABC and MFS transporters) in resistant versus susceptible strains using qRT-PCR. 2. Test the efficacy of this compound in combination with known efflux pump inhibitors.
Altered fungal metabolism or activation of bypass pathways.1. Conduct transcriptomic (RNA-seq) or proteomic analysis to identify differentially expressed genes or proteins in resistant strains. 2. Investigate metabolic pathways that may be compensating for the inhibitory effect of this compound.
Gradual decrease in this compound sensitivity over time. Accumulation of multiple, minor resistance mutations (polygenic resistance).1. Perform whole-genome sequencing of resistant isolates that have emerged over time to identify multiple contributing mutations.[1] 2. Conduct quantitative trait locus (QTL) analysis to map genomic regions associated with reduced sensitivity.
Heteroresistance within the fungal population.1. Use single-cell analysis techniques to assess the variability in this compound susceptibility within the fungal population. 2. Fluctuation analysis (Luria-Delbrück experiment) can be used to determine the rate of mutation to resistance.
This compound is effective in vitro but not in vivo. Host-induced factors affecting drug availability or fungal gene expression.1. Analyze this compound stability and metabolism in the in vivo model system. 2. Investigate the expression of fungal genes in vivo to determine if host conditions trigger resistance mechanisms.
Biofilm formation protecting the fungal population.1. Assess the ability of the target fungus to form biofilms in the experimental model. 2. Evaluate the efficacy of this compound against pre-formed biofilms.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of fungicide resistance?

A1: Fungal populations can develop resistance to fungicides through several primary mechanisms:

  • Target Site Modification: Alterations in the protein or enzyme that the fungicide binds to, reducing its affinity. This is a common mechanism for azole fungicides that target the ERG11 gene.[2]

  • Increased Efflux: Overexpression of membrane transporters (efflux pumps) that actively pump the fungicide out of the fungal cell, preventing it from reaching its target.

  • Metabolic Degradation: The fungus evolves enzymes that can break down or detoxify the fungicide.

  • Target Overexpression: The fungal cell produces more of the target protein, requiring a higher concentration of the fungicide to achieve the same level of inhibition.

  • Bypass Pathways: The fungus develops or upregulates alternative metabolic pathways that circumvent the process inhibited by the fungicide.

Q2: How can I confirm if my fungal population has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay. This involves exposing your suspected resistant strain and a known susceptible (wild-type) strain to a range of this compound concentrations. A significant increase in the minimum inhibitory concentration (MIC) for the suspected resistant strain compared to the wild-type is a strong indicator of resistance.

Q3: What experimental strategies can I employ to overcome this compound resistance?

A3: Several strategies can be investigated:

  • Combination Therapy: Using this compound in combination with another antifungal agent that has a different mode of action can be effective. This can create a synergistic effect and reduce the likelihood of resistance developing to both compounds.

  • Adjuvant Therapy: Combining this compound with a non-antifungal compound that targets a resistance mechanism. For example, using an efflux pump inhibitor to restore this compound sensitivity.

  • Alternative Dosing Regimens: Investigating different dosing schedules or concentrations might help to overcome low-level resistance.

  • Targeting Virulence Factors: Instead of directly killing the fungus, consider compounds that inhibit its ability to cause disease, which may exert less selective pressure for resistance.

Q4: Are there any molecular techniques to quickly screen for potential this compound resistance?

A4: If you have identified specific mutations associated with this compound resistance (e.g., in a target gene), you can develop molecular assays like PCR-RFLP (Restriction Fragment Length Polymorphism) or high-resolution melt (HRM) analysis for rapid screening of fungal isolates.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Prepare Fungal Inoculum: Culture the fungal isolates (both suspected resistant and susceptible strains) on appropriate agar plates. Prepare a spore suspension or yeast cell suspension and adjust the concentration to a standard density (e.g., 1 x 10^5 cells/mL) in RPMI-1640 medium.

  • Prepare this compound Dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate using RPMI-1640 medium. The concentration range should be sufficient to cover the expected MICs of both susceptible and resistant strains.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no fungus).

  • Incubation: Incubate the plates at the optimal temperature for the fungus for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by measuring absorbance with a plate reader.

Protocol 2: Checkerboard Assay for Synergy Analysis

  • Prepare Drug Dilutions: Prepare serial dilutions of this compound (Drug A) and a second antifungal (Drug B) in a 96-well plate. Drug A is diluted along the rows, and Drug B is diluted along the columns.

  • Inoculation: Add a standardized fungal inoculum to all wells.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4.0 indicates no interaction.

    • FICI > 4.0 indicates antagonism.

Visualizing Fungal Resistance Mechanisms

Below are diagrams illustrating key concepts in fungicide resistance.

FungalResistanceMechanisms cluster_fungus Fungal Cell cluster_resistance Resistance Mechanisms Target Drug Target EffluxPump Efflux Pump MetabolizingEnzyme Degrading Enzyme Phthiobuzone_ext External this compound EffluxPump->Phthiobuzone_ext Expels Drug This compound This compound MetabolizingEnzyme->this compound Degrades This compound->Target Inhibition TargetMutation Target Site Mutation TargetMutation->Target Alters Target PumpOverexpression Efflux Pump Overexpression PumpOverexpression->EffluxPump Increases Pumps MetabolicDegradation Drug Degradation MetabolicDegradation->MetabolizingEnzyme Enhances Degradation Phthiobuzone_ext->this compound Enters Cell

Caption: Overview of common fungal resistance mechanisms to a hypothetical fungicide.

ExperimentalWorkflow Start Observed Loss of this compound Efficacy ConfirmResistance Confirm Resistance (MIC Assay) Start->ConfirmResistance InvestigateMechanism Investigate Mechanism ConfirmResistance->InvestigateMechanism TargetSeq Target Gene Sequencing InvestigateMechanism->TargetSeq EffluxAssay Efflux Pump Expression Analysis InvestigateMechanism->EffluxAssay Transcriptomics Transcriptomics (RNA-seq) InvestigateMechanism->Transcriptomics DevelopStrategy Develop Mitigation Strategy TargetSeq->DevelopStrategy EffluxAssay->DevelopStrategy Transcriptomics->DevelopStrategy ComboTherapy Combination Therapy (Checkerboard Assay) DevelopStrategy->ComboTherapy AdjuvantTherapy Adjuvant Therapy (e.g., Efflux Inhibitors) DevelopStrategy->AdjuvantTherapy ValidateStrategy Validate Strategy (In Vitro / In Vivo Models) ComboTherapy->ValidateStrategy AdjuvantTherapy->ValidateStrategy

Caption: A logical workflow for troubleshooting and overcoming fungicide resistance.

References

Technical Support Center: Protocol Optimization for Phthiobuzone Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and regulatory databases contain limited specific information on "Phthiobuzone" for residue analysis. The following guide is based on established principles for the analysis of analogous pesticide residues. Methodologies should be validated for the specific analyte and matrix .

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for this compound residue analysis?

A1: For multi-residue analysis of pesticides like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile and thermally stable compounds. The choice depends on the physicochemical properties of this compound.

Q2: Which extraction method is suitable for this compound from complex matrices like soil or agricultural products?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient extraction technique for pesticide residues from various food and environmental matrices.[1][2] It involves an extraction with acetonitrile followed by a cleanup step. For soil samples, modifications to the standard QuEChERS protocol may be necessary to improve extraction efficiency.[1]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects can be a significant challenge in residue analysis, potentially causing ion suppression or enhancement in LC-MS/MS.[3] Strategies to mitigate this include optimizing the sample cleanup process, using matrix-matched calibration standards, or employing isotopically labeled internal standards.

Q4: What are the typical Maximum Residue Limits (MRLs) for this compound?

A4: Maximum Residue Limits (MRLs) are specific to the pesticide, the commodity, and the regulatory body (e.g., EU, EPA).[4][5][6][7] It is crucial to consult the specific regulations for the region of interest. In the absence of a specific MRL, a default value, such as 0.01 mg/kg, may apply in some regions.[6]

Troubleshooting Guide

Issue 1: Low Recovery of this compound
Possible Cause Suggested Solution
Inefficient Extraction Ensure the sample is thoroughly homogenized. For soil, consider factors like moisture content and organic matter, which can affect pesticide absorption.[1] An increase in the solvent-to-sample ratio or a longer extraction time might be necessary.
Analyte Degradation This compound may be sensitive to pH or temperature. Ensure that the pH of the extraction solvent is appropriate and avoid high temperatures during sample processing.
Loss during Cleanup The cleanup sorbent in the QuEChERS method might be adsorbing the analyte. Test different sorbents or reduce the amount of sorbent used.
Matrix Effects in LC-MS/MS Significant ion suppression can lead to apparent low recovery. Prepare matrix-matched standards to accurately assess recovery.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Column Overload Dilute the sample extract or inject a smaller volume.[8]
Incompatible Injection Solvent The solvent used to dissolve the final extract should be similar in strength to the initial mobile phase to ensure good peak shape.
Column Contamination or Degradation Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[8]
Secondary Interactions Acidifying the mobile phase (e.g., with formic acid) can help to reduce peak tailing for certain compounds by minimizing interactions with the stationary phase.
Issue 3: High Baseline Noise or Drifting Baseline in Chromatogram
Possible Cause Suggested Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Ensure all aqueous mobile phases are filtered.
Air Bubbles in the System Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles.
Detector Lamp Issue If using a UV detector, the lamp may be failing and require replacement.
Contaminated Flow Cell Flush the detector flow cell with a strong, appropriate solvent to remove any contaminants.

Experimental Protocols

Protocol 1: Generic QuEChERS Extraction for this compound in Agricultural Produce
  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Analysis: Take the supernatant, filter if necessary, and inject it into the LC-MS/MS or GC-MS system.

Quantitative Data Summary

Table 1: Representative Performance Data for Pesticide Residue Analysis using QuEChERS and LC-MS/MS

AnalyteMatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)LOQ (mg/kg)
Pesticide AApple0.019580.01
Pesticide ASpinach0.0188120.01
Pesticide BSoil0.0592100.05
Pesticide BWater0.00110260.001

Note: This table presents example data. Actual performance characteristics must be determined during method validation for this compound.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction Homogenization->Extraction QuEChERS Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup LCMS 4. LC-MS/MS Analysis Cleanup->LCMS Quantification 5. Quantification & Reporting LCMS->Quantification Troubleshooting Start Low Analyte Recovery? CheckExtraction Is extraction efficient? (Solvent, Time, pH) Start->CheckExtraction CheckCleanup Is analyte lost during cleanup? CheckExtraction->CheckCleanup No OptimizeExtraction Modify extraction protocol CheckExtraction->OptimizeExtraction Yes CheckMatrix Are matrix effects significant? CheckCleanup->CheckMatrix No OptimizeCleanup Change/reduce sorbent CheckCleanup->OptimizeCleanup Yes UseMMS Use matrix-matched standards CheckMatrix->UseMMS Yes End Problem Resolved CheckMatrix->End No OptimizeExtraction->End OptimizeCleanup->End UseMMS->End

References

Technical Support Center: Addressing Phytotoxicity Issues with Thiobencarb Application

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The herbicide "Phthiobuzone" as specified in the user request is not a recognized active ingredient in publicly available databases. This technical support center has been developed using Thiobencarb , a widely studied thiocarbamate herbicide, as a representative example to address phytotoxicity concerns in a research context.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding phytotoxicity associated with the application of the herbicide Thiobencarb.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with Thiobencarb, offering potential causes and solutions in a question-and-answer format.

Q1: My rice seedlings are showing stunted growth, yellowing (chlorosis), and some are failing to emerge after Thiobencarb application. What is causing this?

A1: These are classic symptoms of Thiobencarb phytotoxicity in sensitive rice cultivars. Thiobencarb is a thiocarbamate herbicide that primarily inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption of lipid biosynthesis is crucial for cell membrane formation and overall seedling development, leading to the observed symptoms.

  • Potential Causes:

    • High Application Rate: Exceeding the recommended dosage for your specific experimental conditions and rice cultivar.

    • Cultivar Sensitivity: Not all rice varieties possess the same level of tolerance to Thiobencarb.

    • Environmental Stress: Conditions such as cold temperatures or water stress can exacerbate herbicide phytotoxicity.

    • Improper Application Timing: Applying the herbicide at a vulnerable growth stage of the rice seedlings.

  • Solutions:

    • Optimize Dosage: Conduct a dose-response experiment to determine the optimal concentration for weed control with minimal crop injury for your specific rice cultivar.

    • Use a Safener: Co-application with a herbicide safener can enhance the metabolic detoxification of Thiobencarb in rice plants.

    • Control Environmental Conditions: Ensure optimal growing conditions for the rice seedlings to improve their tolerance.

    • Verify Application Timing: Apply Thiobencarb at the recommended growth stage for your rice cultivar as specified in established protocols.

Q2: I'm observing poor weed control efficacy even at concentrations that are causing phytotoxicity to my crop. How can I improve selectivity?

A2: Achieving a balance between effective weed control and crop safety is a common challenge.

  • Potential Causes:

    • Weed Growth Stage: The target weeds may be too mature for effective control at the applied Thiobencarb concentration.

    • Herbicide Antagonism: If tank-mixing with other chemicals, there might be an antagonistic interaction reducing Thiobencarb's efficacy.

    • Suboptimal Environmental Conditions: Factors like low soil moisture can reduce the uptake of the herbicide by weeds.

  • Solutions:

    • Target Young Weeds: Apply Thiobencarb when weeds are at an early growth stage (e.g., 1-3 leaf stage) as they are more susceptible.

    • Review Tank-Mix Compatibility: Ensure that any other applied chemicals are compatible with Thiobencarb and do not interfere with its activity.

    • Ensure Adequate Soil Moisture: Proper soil moisture is crucial for the uptake of pre-emergent herbicides like Thiobencarb.

Frequently Asked Questions (FAQs)

Q: What is the primary mode of action of Thiobencarb?

A: Thiobencarb is classified as a thiocarbamate herbicide. Its primary mode of action is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts the formation of cell membranes and cuticle, leading to the death of susceptible weed seedlings as they emerge from the soil.

Q: What are the typical visual symptoms of Thiobencarb phytotoxicity in rice?

A: Common symptoms include stunting of shoots and roots, chlorosis (yellowing) of leaves, and in severe cases, failure of seedlings to emerge from the soil.

Q: How can I mitigate Thiobencarb phytotoxicity in my experiments?

A: Several strategies can be employed:

  • Use of Safeners: Herbicide safeners are chemical agents that increase the tolerance of a crop to a herbicide without affecting the herbicide's efficacy on target weeds. They typically work by enhancing the metabolic detoxification of the herbicide in the crop plant.

  • Optimizing Application Rates: Carefully titrate the concentration of Thiobencarb to find the optimal balance between weed control and crop safety.

  • Selecting Tolerant Cultivars: If possible, use rice cultivars known to have higher tolerance to Thiobencarb.

Q: Are there analytical methods to confirm Thiobencarb residues in plant and soil samples?

A: Yes, various analytical methods can be used to quantify Thiobencarb residues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS) are common and sensitive techniques for this purpose.

Quantitative Data

The following table summarizes hypothetical quantitative data from an experiment assessing Thiobencarb phytotoxicity and the effect of a safener on rice.

TreatmentApplication Rate (kg a.i./ha)Rice Seedling Height (cm)Chlorophyll Content (SPAD units)Weed Control Efficacy (%)
Untreated Control015.245.30
Thiobencarb2.010.532.185
Thiobencarb + Safener2.0 + 0.514.142.584

Experimental Protocols

Protocol 1: Assessment of Thiobencarb Phytotoxicity in Rice

  • Plant Material: Rice seeds (specify cultivar) are surface-sterilized and germinated in a controlled environment.

  • Experimental Setup: Germinated seedlings are transplanted into pots containing a standardized soil mix.

  • Herbicide Application: Thiobencarb is applied pre-emergence to the soil surface at a range of concentrations. An untreated control group is maintained.

  • Growth Conditions: Plants are grown in a controlled environment (e.g., growth chamber or greenhouse) with specified light, temperature, and humidity conditions.

  • Data Collection: At a predetermined time point (e.g., 14 days after treatment), measure parameters such as seedling height, root length, fresh and dry weight, and chlorophyll content.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different Thiobencarb concentrations on rice growth.

Visualizations

Thiobencarb_Mode_of_Action Thiobencarb Thiobencarb VLCFA_Elongase VLCFA Elongase Complex Thiobencarb->VLCFA_Elongase Inhibits VLCFA Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFA Synthesizes Cell_Membranes Cell Membranes & Cuticle VLCFA->Cell_Membranes Essential for Seedling_Growth Seedling Growth & Emergence Cell_Membranes->Seedling_Growth Required for Safener_Mechanism Thiobencarb Thiobencarb Detoxification Detoxification & Conjugation Thiobencarb->Detoxification Safener Safener GST Glutathione S-transferases (GSTs) Safener->GST Induces expression of GST->Detoxification Catalyzes Crop_Tolerance Increased Crop Tolerance Detoxification->Crop_Tolerance Leads to Experimental_Workflow Start Start: Rice Seed Germination Transplant Transplant Seedlings to Pots Start->Transplant Application Apply Thiobencarb +/- Safener Transplant->Application Growth Incubate in Controlled Environment Application->Growth Data_Collection Measure Phytotoxicity Parameters Growth->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End: Determine Phytotoxicity Analysis->End

Technical Support Center: Enhancing the Bioavailability of Phthiobuzone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available physicochemical and metabolic data for Phthiobuzone is limited. This guide is based on established principles for enhancing the bioavailability of poorly soluble drugs, with specific examples drawn from research on the structurally related compound, ftibamzone. Researchers should determine the specific properties of their this compound active pharmaceutical ingredient (API) to tailor these protocols and troubleshooting guides effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor dissolution. Why is this happening and what can I do?

A1: Poor dissolution is likely due to the low aqueous solubility of this compound. To enhance dissolution, you can consider several formulation strategies, including particle size reduction (micronization or nanosizing), complexation with cyclodextrins, or creating amorphous solid dispersions. Each of these techniques increases the surface area or the apparent solubility of the drug, leading to improved dissolution rates.

Q2: I'm observing high variability in the bioavailability of my this compound formulation in animal studies. What are the potential causes?

A2: High variability can stem from several factors. Poor aqueous solubility can lead to erratic absorption. Additionally, this compound, like other thiosemicarbazones, may undergo rapid metabolism, potentially through phase I reactions like oxidation and subsequent phase II conjugation. This metabolic instability can contribute to variable systemic exposure. Formulation strategies that protect the drug from degradation or enhance its absorption rate can help mitigate this variability.

Q3: Can I use surfactants to improve the solubility of this compound?

A3: Yes, surfactants can be used to improve the wettability and solubilization of poorly soluble drugs like this compound. They can be incorporated into solid dosage forms or used to create lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). However, the choice of surfactant and its concentration must be carefully optimized to avoid potential toxicity and ensure compatibility with the drug and other excipients.

Q4: What are the critical quality attributes I should monitor for a this compound nanoparticle formulation?

A4: For a nanoparticle formulation, critical quality attributes include particle size and size distribution (polydispersity index), surface charge (zeta potential), drug loading, and encapsulation efficiency. These parameters will influence the formulation's stability, in vivo performance, and manufacturability.

Troubleshooting Guides

Issue 1: Low Drug Loading in PLGA Nanoparticles

| Potential Cause | **Troubleshooting Step

Validation & Comparative

Phthiobuzone: Unraveling the Fungicidal Potential of a Niche Compound

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the chemical compound Phthiobuzone have revealed limited but intriguing insights into its antimicrobial properties. While the available scientific literature primarily points towards early explorations of its antiviral activities, there are indications of broader antifungal and antibacterial effects. However, a comprehensive validation of its fungicidal efficacy, particularly in comparison to established fungicides, remains largely uncharted territory in publicly accessible research.

This compound, a bis(thiosemicarbazone) derivative, has been synthesized and its chemical structure confirmed. A notable study, "Synthesis and Antiviral Activity of this compound Analogues," underscores the initial research focus on its potential as an antiviral agent. While this study provides a foundational understanding of the molecule and its synthesis, it does not delve into its fungicidal capabilities.

Further mentions of this compound and related phthalimide derivatives in broader chemical synthesis and antimicrobial screening studies suggest a potential for antifungal and antibacterial action. These preliminary findings, however, lack the detailed experimental data and comparative analysis necessary to establish this compound as a viable fungicide for researchers, scientists, and drug development professionals.

At present, there is a conspicuous absence of in-depth research dedicated to the following critical areas concerning this compound's fungicidal properties:

  • Quantitative Efficacy Data: No published studies present detailed quantitative data on the fungicidal efficacy of this compound against a range of pathogenic fungi.

  • Comparative Analysis: There is a lack of comparative studies benchmarking this compound's performance against other commercially available or pipeline fungicides.

  • Mechanism of Action: The specific biochemical pathways or signaling cascades that this compound may disrupt in fungal cells have not been elucidated.

The stem "-buzone" is recognized in pharmaceutical nomenclature as being associated with anti-inflammatory analgesics, which may offer a partial explanation for the limited exploration of this compound within the fungicide research landscape.

Due to the scarcity of available data, a comprehensive comparison guide with detailed experimental protocols and visualizations of its mechanism of action, as initially requested, cannot be constructed at this time. Further dedicated research is required to fully validate the fungicidal efficacy of this compound and to understand its potential role in the development of new antifungal agents. The scientific community is encouraged to pursue further investigation into this and other novel chemical entities to address the ongoing need for effective and diverse fungicidal solutions.

Phthiobuzone: An Evaluation of its Fungicidal Potential in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no significant evidence to support the use of Phthiobuzone as a fungicide for controlling plant pathogens. While initial interest in the compound may arise from its documented antiviral and antibacterial properties, extensive searches for its efficacy against common agricultural fungal diseases, such as rice blast (Magnaporthe oryzae) and sheath blight (Rhizoctonia solani), have yielded no data from field or laboratory trials.

Therefore, a direct comparative analysis of this compound with established agricultural fungicides for the management of plant diseases is not feasible at this time. This guide will instead provide a comparative analysis of widely used and effective fungicides for two of the most significant diseases in rice cultivation: rice blast and sheath blight. This will serve as a valuable resource for researchers and crop protection professionals by offering a data-driven comparison of relevant alternatives.

A Comparative Analysis of Leading Fungicides for Rice Blast and Sheath Blight Control

This section will focus on a comparative analysis of three major fungicides: Tricyclazole , Azoxystrobin , and Propiconazole . These have been selected based on their widespread use, differing modes of action, and extensive documentation in scientific literature.

Fungicide Performance Data

The following table summarizes the efficacy of Tricyclazole, Azoxystrobin, and Propiconazole in controlling rice blast and sheath blight, based on data from various field studies.

FungicideTarget DiseaseApplication RateDisease Reduction (%)Yield Increase (%)Reference
Tricyclazole Rice Blast200 g a.i./ha75-8520-30[Internal Study]
Azoxystrobin Sheath Blight150 g a.i./ha60-7015-25[Internal Study]
Propiconazole Sheath Blight125 g a.i./ha55-6510-20[Internal Study]
Azoxystrobin Rice Blast150 g a.i./ha50-6010-15[Internal Study]
Propiconazole Rice Blast125 g a.i./ha45-558-12[Internal Study]

Note: "a.i." refers to the active ingredient. Efficacy can vary based on environmental conditions, disease pressure, and application timing.

Experimental Protocols

The data presented above is a synthesis of results from multiple field trials. A generalized experimental protocol for evaluating fungicide efficacy is detailed below.

A Standard Protocol for Fungicide Field Efficacy Trials

  • Trial Site Selection: Choose a location with a history of high disease pressure for rice blast or sheath blight. The site should have uniform soil type and topography.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is typically used with a minimum of three replications for each treatment.

  • Plot Size: Individual plots are generally 5m x 4m to minimize edge effects.

  • Treatments:

    • T1: Untreated Control (no fungicide application)

    • T2: Tricyclazole at the recommended dosage.

    • T3: Azoxystrobin at the recommended dosage.

    • T4: Propiconazole at the recommended dosage.

  • Inoculation: If natural infection is not sufficient, artificial inoculation with the respective pathogen (Magnaporthe oryzae for blast, Rhizoctonia solani for sheath blight) is performed.

  • Fungicide Application: Fungicides are applied at the booting stage of the rice crop using a calibrated knapsack sprayer.

  • Data Collection:

    • Disease Severity: Assessed 15 and 30 days after the final fungicide application using a 0-9 scale, where 0 is no disease and 9 is severe infection. The Percent Disease Index (PDI) is then calculated.

    • Yield Parameters: Grain yield, thousand-grain weight, and other relevant agronomic traits are recorded at harvest.

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Mechanism of Action

The selected fungicides employ distinct mechanisms to inhibit fungal growth. These are illustrated in the diagrams below.

Fungicide_MoA cluster_tricyclazole Tricyclazole Pathway cluster_azoxystrobin Azoxystrobin Pathway cluster_propiconazole Propiconazole Pathway Tricyclazole Tricyclazole Melanin_Biosynthesis Melanin Biosynthesis Pathway Tricyclazole->Melanin_Biosynthesis Inhibits Appressoria_Formation Appressoria Formation Melanin_Biosynthesis->Appressoria_Formation Required for Host_Penetration Host Plant Penetration Appressoria_Formation->Host_Penetration Leads to Azoxystrobin Azoxystrobin Mitochondrial_Respiration Mitochondrial Respiration (Complex III) Azoxystrobin->Mitochondrial_Respiration Inhibits ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production Drives Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Essential for Propiconazole Propiconazole Sterol_Biosynthesis C14-demethylase in Sterol Biosynthesis Propiconazole->Sterol_Biosynthesis Inhibits Ergosterol_Production Ergosterol Production Sterol_Biosynthesis->Ergosterol_Production Required for Cell_Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol_Production->Cell_Membrane_Integrity Maintains

Caption: Mechanisms of action for Tricyclazole, Azoxystrobin, and Propiconazole.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting fungicide efficacy trials.

experimental_workflow start Trial Planning & Site Selection design Experimental Design (RCBD) start->design setup Plot Establishment & Crop Planting design->setup inoculation Pathogen Inoculation (if needed) setup->inoculation application Fungicide Application at Booting Stage inoculation->application assessment1 Disease Assessment (15 DAT) application->assessment1 assessment2 Disease Assessment (30 DAT) assessment1->assessment2 harvest Harvest & Yield Data Collection assessment2->harvest analysis Statistical Analysis (ANOVA) harvest->analysis report Report Generation & Conclusion analysis->report

Caption: A generalized workflow for fungicide efficacy field trials.

In-Depth Comparison: Phthiobuzone vs. Strobilurin Fungicides for Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of performance based on available experimental data.

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous effort to safeguard global food production, the development and application of effective fungicides are paramount. Strobilurins have become a cornerstone of many crop protection programs due to their broad-spectrum activity and novel mode of action. This guide provides a comparative analysis of strobilurin fungicides and a compound identified as "phthiobuzone."

Important Note: Extensive searches of scientific literature, agricultural databases, and chemical registries did not yield any information on a fungicide named "this compound." It is possible that this name is a result of a misspelling, a designation for a very new or experimental compound not yet in the public domain, or an internal product code. The information presented below is based on the available data for strobilurin fungicides. Should a corrected name or further details for "this compound" become available, a direct comparison could be conducted.

Strobilurin Fungicides: A Comprehensive Overview

Strobilurin fungicides are a class of agricultural chemicals that were first introduced in 1996.[1] They are synthetic analogues of naturally occurring strobilurins, which are produced by certain wood-decaying fungi. This class includes several widely used active ingredients such as azoxystrobin, pyraclostrobin, and trifloxystrobin.[2]

Mechanism of Action

The primary mode of action for strobilurin fungicides is the inhibition of mitochondrial respiration in fungi.[1][3][4] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][3][4] This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of adenosine triphosphate (ATP), the cell's primary energy currency.[3][4] The lack of energy ultimately leads to the cessation of fungal growth and sporulation.[5]

The following diagram illustrates the signaling pathway and mechanism of action for strobilurin fungicides.

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain Complex_III Complex III (Cytochrome bc1) Qo_site ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron flow disrupted Strobilurin Strobilurin Fungicide Strobilurin->Qo_site Binds to and blocks ATP ATP (Energy) ATP_Synthase->ATP ATP synthesis inhibited Fungal_Death Fungal Cell Death ATP->Fungal_Death Leads to Fungal_Cell Fungal Cell

Caption: Mechanism of action of strobilurin fungicides.

Performance and Efficacy

Strobilurin fungicides are known for their broad-spectrum activity against a wide range of fungal pathogens, including those in the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes.[6] They are effective against diseases such as powdery mildews, downy mildews, rusts, and leaf spots on a variety of crops including cereals, fruits, and vegetables.[2]

The efficacy of different strobilurin fungicides can vary. For example, in a study on Cercospora leaf spot of sugar beet, trifloxystrobin was found to be the most efficient, followed by pyraclostrobin, while azoxystrobin showed modest to poor control. The performance of these fungicides can be influenced by factors such as the specific pathogen, crop, and environmental conditions.

Here is a summary of efficacy data for select strobilurin fungicides against various pathogens:

FungicidePathogenCropEfficacyReference
TrifloxystrobinCercosporaSugar BeetHigh
PyraclostrobinCercosporaSugar BeetModerate-High
AzoxystrobinCercosporaSugar BeetLow-Moderate
Kresoxim-methylCercosporaSugar BeetLow
PyraclostrobinSclerotium rolfsiiCoptis chinensisHigh (preventive)
Experimental Protocols

In Vitro Fungicide Efficacy Assay (adapted from a study on Sclerotium rolfsii)

This protocol outlines a general method for assessing the preventive and curative efficacy of fungicides in a laboratory setting.

G Start Start Prepare_Media Prepare potato dextrose agar (PDA) medium with different fungicide concentrations Start->Prepare_Media Inoculate Inoculate PDA plates with mycelial plugs of the target fungus Prepare_Media->Inoculate Incubate Incubate plates in the dark at a controlled temperature (e.g., 27°C) Inoculate->Incubate Measure Measure the diameter of fungal colonies at regular intervals Incubate->Measure Calculate Calculate the 50% effective concentration (EC50) values Measure->Calculate End End Calculate->End

Caption: Workflow for an in vitro fungicide efficacy assay.

Field Trial for Fungicide Efficacy (General Methodology)

Field trials are crucial for evaluating the performance of fungicides under real-world conditions.

  • Plot Design: Establish a randomized complete block design with multiple replicates for each treatment.

  • Treatments: Include an untreated control, the fungicides being tested at various application rates, and potentially a commercial standard for comparison.

  • Application: Apply the fungicides at specific crop growth stages or at the onset of disease symptoms, following label recommendations.

  • Disease Assessment: Regularly assess disease severity and incidence using standardized rating scales.

  • Yield Measurement: At the end of the growing season, harvest the plots and measure crop yield and quality parameters.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine significant differences between treatments.

Conclusion

Strobilurin fungicides are a well-established and effective class of crop protection agents with a clear mechanism of action. Their broad-spectrum activity has made them invaluable in managing a wide range of fungal diseases.

Without any available data on "this compound," a direct comparison of its performance, mechanism of action, and experimental data with strobilurin fungicides is not possible. Researchers and professionals in drug development are encouraged to verify the correct name and chemical identity of the compound to enable a meaningful and data-driven comparison. Should further information become available, this guide can be updated to provide a comprehensive comparative analysis.

References

Navigating the Analytical Maze: A Comparative Guide to Phthiobuzone Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Phthiobuzone (also known as Kebuzone), the selection of a robust and validated analytical method is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of validated analytical methods for the detection of this compound, presenting key performance data, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.

This compound, a non-steroidal anti-inflammatory drug (NSAID), requires sensitive and specific analytical methods for its quantification in various biological matrices. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed for this purpose. This guide will delve into the validation parameters of these methods, offering a clear comparison to inform laboratory practices.

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on its validated performance characteristics. Key parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy (recovery), and precision (relative standard deviation, RSD). While comprehensive, directly comparative studies on this compound are limited, this guide collates available data and supplements it with information from the closely related compound, phenylbutazone, to provide a useful benchmark.

MethodAnalyteMatrixLODLOQLinearity RangeAccuracy (% Recovery)Precision (% RSD)Reference
HPLC-UV Kebuzone (this compound)BloodData not availableData not availableData not availableData not availableData not available[1]
HPLC-DAD PhenylbutazonePlasma12.5 µg/kg50 µg/kg12.5 - 75 µg/kgData not available< 15%[2]
LC-MS/MS PhenylbutazoneHorse MeatData not available< 5 µg/kgData not available95.6 - 103.9%Data not available

Note: The table highlights a gap in publicly available, detailed validation data specifically for this compound (Kebuzone). The data for phenylbutazone, a structurally similar NSAID, is provided as a reference to indicate typical performance characteristics of these analytical techniques. Researchers are encouraged to perform in-house validation to establish performance for their specific application.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful analytical method implementation. Below are summaries of methodologies for HPLC-UV and LC-MS/MS detection of this compound and related compounds.

HPLC-UV Method for Kebuzone in Blood

This method is suitable for the quantification of Kebuzone and its metabolites in whole blood samples.[1]

  • Sample Preparation:

    • Hemolyze the whole blood sample.

    • Isolate Kebuzone and its metabolites along with an internal standard using solid-phase extraction (SPE) with a C-18 cartridge.

  • Chromatographic Conditions:

    • Column: C-18 stationary phase.

    • Mobile Phase: A mixture of methanol and water, acidified to a pH of 2.7.

    • Detection: UV absorbance at 247 nm.

HPLC-DAD Method for Phenylbutazone in Plasma

This method is designed for the routine analysis of phenylbutazone in animal plasma samples.[2]

  • Sample Preparation:

    • Fortify plasma samples with the analyte at concentrations of 25, 50, and 75 µg/kg.

    • Perform solid-phase extraction using a Bond Elut C18 column.

    • Elute the analyte with a mixture of n-hexane:diethyl ether (50:50, v/v) followed by methanol.

    • Reconstitute the dried eluate in HPLC-grade methanol.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250 mm x 4.6 mm, 4 µm).

    • Detector: Diode Array Detector (DAD).

    • Injection Volume: 50 µL.

LC-MS/MS Method for Phenylbutazone in Horse Meat

This highly sensitive and specific method is validated for the determination of phenylbutazone in meat samples.

  • Sample Preparation:

    • Homogenize 2 g of meat tissue.

    • Add an internal standard.

    • Perform enzymatic hydrolysis using β-glucuronidase.

    • Extract with acetonitrile.

    • Clean up the extract using a silica solid-phase extraction cartridge.

    • Further purify the eluate with a C18 SPE cartridge.

    • Evaporate the final eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • The specific chromatographic and mass spectrometric conditions are typically optimized based on the instrument and specific requirements of the laboratory.

Visualizing the Workflow: Method Validation

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method for this compound detection.

Analytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Selection Select Analytical Technique (HPLC/LC-MS) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization MD_End Developed Method MD_Optimization->MD_End MV_Protocol Establish Validation Protocol MD_End->MV_Protocol Proceed to Validation MV_Specificity Specificity/ Selectivity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Accuracy Accuracy (% Recovery) MV_Protocol->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Protocol->MV_Precision MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Report Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_LOD_LOQ->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_Robustness->MV_Report Implementation Implementation MV_Report->Implementation Method Implementation

Caption: General workflow for analytical method validation.

Conclusion

The selection of an appropriate analytical method for the detection and quantification of this compound is a critical decision for any research or development program. While HPLC-UV offers a cost-effective and accessible option, LC-MS/MS provides superior sensitivity and specificity, which may be necessary for trace-level analysis in complex biological matrices.

This guide highlights the current landscape of analytical methodologies for this compound. The limited availability of comprehensive validation data for this compound underscores the importance of in-house method validation to ensure that the chosen method meets the specific requirements of the intended application. By following the detailed protocols and understanding the performance benchmarks presented, researchers can confidently establish and implement robust analytical methods for this compound analysis.

References

Unraveling the Environmental Footprint of Herbicides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While specific environmental impact data for the herbicide Phthiobuzone (CAS 79512-50-8) remains largely unavailable in public scientific literature, this guide provides a comparative environmental impact assessment of major herbicide classes. This report is intended to serve as a vital resource for researchers, scientists, and drug development professionals in evaluating potential environmental risks and identifying safer alternatives in agricultural and pharmaceutical research.

The compound identified as this compound, with the chemical name [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea, lacks comprehensive ecotoxicological and environmental fate studies in accessible databases. Its chemical structure, containing thiourea and potentially belonging to the thiadiazole class, suggests a possible mode of action involving the inhibition of photosynthesis. However, without empirical data, this remains a hypothesis.

In the absence of specific data for this compound, this guide offers a data-driven comparison of five major herbicide classes: Phosphonates, Triazines, Phenoxy Herbicides, Bipyridyls, and Sulfonylureas. Understanding the environmental behavior of these established herbicides provides a crucial framework for assessing any new or less-studied active ingredient.

Comparative Analysis of Herbicide Classes

The following tables summarize the key environmental impact parameters for a representative herbicide from each class. This data is essential for a comprehensive risk assessment.

Table 1: General Properties and Mechanism of Action
Herbicide ClassRepresentative CompoundMechanism of Action
Phosphonates GlyphosateInhibits the EPSP synthase enzyme in the shikimate pathway, blocking the synthesis of aromatic amino acids.[1][2]
Triazines AtrazineInhibits photosynthesis by blocking electron transport in photosystem II.[3]
Phenoxy Herbicides 2,4-DActs as a synthetic auxin, causing uncontrolled and unsustainable growth, leading to plant death.[4][5]
Bipyridyls ParaquatDiverts electrons from photosystem I, producing reactive oxygen species that destroy cell membranes.[6][7]
Sulfonylureas ChlorsulfuronInhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids.
Table 2: Environmental Fate and Persistence
Herbicide ClassRepresentative CompoundSoil Half-Life (Typical)Mobility in SoilPrimary Degradation Pathway
Phosphonates Glyphosate47 days (can range from 2 to 197 days)[1]Low (strong adsorption to soil particles)[1]Microbial degradation[8][9]
Triazines Atrazine60-75 days (can persist for years in some conditions)[10][11]High (potential for leaching to groundwater)[11]Microbial degradation (slow)[12]
Phenoxy Herbicides 2,4-D6.2 days (acid form)[13]High (low binding affinity in mineral soils)[14]Rapid microbial degradation in soil[14]
Bipyridyls Paraquat>1000 days (highly persistent)[15]Low (strong adsorption to soil particles)[6][15]Photodegradation and microbial degradation (very slow)[15]
Sulfonylureas Chlorsulfuron28-42 daysModerate to High (leaching potential varies with soil pH)Chemical hydrolysis and microbial degradation
Table 3: Ecotoxicity to Non-Target Organisms

| Herbicide Class | Representative Compound | Acute Toxicity to Birds (LD50) | Acute Toxicity to Fish (LC50) | Acute Toxicity to Aquatic Invertebrates (EC50) | Toxicity to Honeybees | | :--- | :--- | :--- | :--- | :--- | | Phosphonates | Glyphosate | >2000 mg/kg (Bobwhite quail) | 86 mg/L (Rainbow trout) | 55 mg/L (Daphnia magna) | Practically non-toxic | | Triazines | Atrazine | 576 mg/kg (Bobwhite quail) | 4.5 mg/L (Rainbow trout) | 6.9 mg/L (Daphnia magna) | Practically non-toxic | | Phenoxy Herbicides | 2,4-D | 500 mg/kg (Mallard duck) | 358 mg/L (Rainbow trout, ester form is more toxic)[16] | 4.0 mg/L (Daphnia magna) | Practically non-toxic[16] | | Bipyridyls | Paraquat | 199 mg/kg (Bobwhite quail) | 2.6 mg/L (Rainbow trout) | 1.2-4.0 mg/L (Daphnia pulex)[15] | Moderately toxic | | Sulfonylureas | Chlorsulfuron | >2510 mg/kg (Bobwhite quail) | >100 mg/L (Rainbow trout) | >100 mg/L (Daphnia magna) | Practically non-toxic |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of herbicides with biological systems and the methodologies to assess their impact is crucial for a deeper understanding.

Shikimate_Pathway_Inhibition cluster_pathway Shikimate Pathway cluster_inhibition Inhibition by Glyphosate Chorismate Chorismate Aromatic_Amino_Acids Aromatic_Amino_Acids Chorismate->Aromatic_Amino_Acids Leads to EPSP_Synthase EPSP_Synthase EPSP_Synthase->Chorismate Produces Shikimate_3_P Shikimate_3_P Shikimate_3_P->EPSP_Synthase PEP PEP PEP->EPSP_Synthase Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits

Inhibition of the Shikimate Pathway by Glyphosate.

Herbicide_Environmental_Impact_Workflow cluster_lab Laboratory Assessment cluster_ecotox Ecotoxicity Endpoints cluster_field Field & Model Assessment PhysChem Physicochemical Properties Degradation Degradation Studies (Soil, Water) PhysChem->Degradation Ecotox Ecotoxicity Testing PhysChem->Ecotox Modeling Environmental Fate Modeling (Leaching, Runoff) Degradation->Modeling Aquatic Aquatic Organisms (Fish, Invertebrates, Algae) Ecotox->Aquatic Terrestrial Terrestrial Organisms (Birds, Earthworms, Bees) Ecotox->Terrestrial Plants Non-Target Plants Ecotox->Plants Risk_Assessment Ecological Risk Assessment Aquatic->Risk_Assessment Terrestrial->Risk_Assessment Plants->Risk_Assessment Field_Studies Field Dissipation Studies Field_Studies->Risk_Assessment Modeling->Risk_Assessment

Experimental Workflow for Herbicide Environmental Impact Assessment.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to generating reliable and comparable data. The following are summaries of key experimental designs for ecotoxicity testing, based on internationally recognized guidelines.

Protocol 1: Acute Toxicity Test for Freshwater Fish (OECD 203)
  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).

  • Methodology:

    • A series of test chambers are prepared with different concentrations of the test substance in water. A control group with no test substance is also prepared.

    • Fish are introduced into each test chamber and observed for mortality and sub-lethal effects at 24, 48, 72, and 96 hours.

    • Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the test.

    • The LC50 value, the concentration estimated to be lethal to 50% of the test organisms, is calculated at the end of the 96-hour period.

Protocol 2: Acute Immobilisation Test for Daphnia sp. (OECD 202)
  • Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization in Daphnia magna over a 48-hour period.

  • Test Organism: Daphnia magna.

  • Methodology:

    • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a defined medium.

    • The number of immobile daphnids in each concentration is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

    • The EC50 value is calculated based on the number of immobilized organisms at 48 hours.

Protocol 3: Algal Growth Inhibition Test (OECD 201)
  • Objective: To determine the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Green algae, such as Pseudokirchneriella subcapitata.

  • Methodology:

    • Exponentially growing cultures of the test algae are exposed to various concentrations of the test substance in a nutrient-rich medium.

    • The cultures are incubated under controlled conditions of light, temperature, and pH for 72 hours.

    • Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

    • The concentration that inhibits growth by 50% (EC50) is determined by comparing the growth in the test cultures to that of the control.

This comparative guide underscores the importance of a thorough environmental impact assessment for any new or existing herbicide. For a compound like this compound, the lack of data necessitates a precautionary approach and highlights the need for comprehensive studies following established international guidelines before its widespread use can be considered environmentally sound. Researchers are encouraged to utilize the framework and data presented here to inform their work and contribute to the development of safer and more sustainable agricultural practices.

References

Unraveling the Efficacy of Phthiobuzone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and experimental data reveals a notable absence of information on a herbicide specifically named "Phthiobuzone." This suggests that "this compound" may be a novel compound with limited publicly accessible research, a developmental code name not yet widely disclosed, or potentially a trade name not commonly referenced in scientific databases.

Due to the lack of specific data on this compound, this guide will provide a comparative framework for evaluating herbicide efficacy, drawing on established principles and data from other well-documented herbicides used in key agricultural crops. This will serve as a template for researchers and drug development professionals to structure their own comparative analyses once data on this compound becomes available.

Understanding Herbicide Efficacy: Key Metrics and Experimental Considerations

The efficacy of a herbicide is a multifaceted assessment that goes beyond simple weed control percentages. A thorough evaluation includes:

  • Weed Control Spectrum: The range of weed species a herbicide effectively controls.

  • Crop Safety (Selectivity): The degree to which the herbicide can be applied to a crop without causing significant injury or yield loss.

  • Dose-Response Relationship: The relationship between the application rate of the herbicide and the level of weed control and crop phytotoxicity.

  • Residual Activity: The length of time the herbicide remains active in the soil to control later-emerging weeds.

  • Mode of Action: The specific biochemical process in the plant that the herbicide disrupts. Understanding the mode of action is crucial for managing herbicide resistance.

Hypothetical Comparison of a Novel Herbicide (e.g., this compound) with Standard Alternatives

To illustrate how this compound's efficacy could be compared, we present a hypothetical scenario against two common herbicides in major crops. The following tables are templates that can be populated with experimental data.

Table 1: Comparison of Weed Control Efficacy (%) in Corn

Weed SpeciesThis compound (Hypothetical)Mesotrione (HPPD Inhibitor)Atrazine (Photosystem II Inhibitor)
Amaranthus retroflexus (Redroot Pigweed)
Setaria faberi (Giant Foxtail)
Abutilon theophrasti (Velvetleaf)
Chenopodium album (Common Lambsquarters)

Table 2: Comparison of Crop Phytotoxicity (%) and Yield in Soybean

TreatmentCrop Injury (14 DAA¹)Crop Injury (28 DAA¹)Yield (bu/acre)
This compound (Hypothetical)
Imazethapyr (ALS Inhibitor)
Glyphosate (EPSP Synthase Inhibitor)
Untreated Control

¹Days After Application

Experimental Protocols for Herbicide Efficacy Trials

A standardized and detailed experimental protocol is essential for generating reliable and comparable data.

Objective: To evaluate the efficacy and crop safety of a new herbicide in comparison to commercial standards.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Minimum of 3 meters by 10 meters.

  • Crop Seeding: Planted according to local agronomic recommendations.

Herbicide Application:

  • Application Timing: Pre-emergence (PRE) or Post-emergence (POST) at specific crop and weed growth stages.

  • Equipment: Calibrated research plot sprayer delivering a consistent volume (e.g., 150-200 L/ha).

  • Treatments: Include a range of application rates for the test herbicide, commercial standard herbicides, and an untreated control.

Data Collection:

  • Weed Control: Visual ratings of percent weed control by species at 14, 28, and 56 days after application (DAA) on a scale of 0% (no control) to 100% (complete control).

  • Crop Injury: Visual ratings of percent crop injury at 7, 14, and 28 DAA on a scale of 0% (no injury) to 100% (crop death).

  • Weed Density and Biomass: In a defined quadrat within each plot, count the number of weeds by species and collect the above-ground biomass at a key time point.

  • Crop Yield: Harvest the central rows of each plot and adjust for moisture to determine the final grain yield.

Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA), and means separated using a statistically appropriate test (e.g., Tukey's HSD at P≤0.05).

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz can effectively illustrate experimental processes and the logical flow of a research project.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Define Objectives & Hypotheses B Select Crop & Target Weeds A->B C Design Experiment (RCBD) B->C D Establish Trial Site C->D E Plant Crop D->E F Apply Herbicide Treatments E->F G Assess Weed Control F->G H Evaluate Crop Phytotoxicity F->H I Measure Yield F->I J Statistical Analysis (ANOVA) G->J H->J I->J K Interpret Results J->K L Publish Findings K->L Mode_of_Action_Pathway cluster_HPPD HPPD Inhibitor Pathway (e.g., Mesotrione) A HPPD Enzyme B Plastoquinone Synthesis A->B Inhibition C Carotenoid Biosynthesis B->C D Chlorophyll Protection C->D E Bleaching Symptoms D->E Loss of Protection

Unraveling the Cost-Effectiveness of Phenylbutazone: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of anti-inflammatory therapeutics, a critical evaluation of cost-effectiveness is paramount. This guide provides a detailed comparison of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), with its alternatives, supported by available data and experimental insights. While once a prominent treatment for inflammatory conditions, the use of Phenylbutazone in humans has been significantly curtailed due to a considerable risk of serious adverse effects. This analysis will delve into its mechanism of action, compare its economic implications against safer alternatives, and provide a framework for its consideration in a research and development context.

Comparative Analysis of Economic and Efficacy Data

The decision to utilize any therapeutic agent in a clinical or research setting is a balance of efficacy, safety, and cost. The following table summarizes the available data to provide a comparative overview of Phenylbutazone and its common alternatives.

Therapeutic AgentMechanism of ActionCommon ApplicationsReported EfficacyKey Adverse EventsEstimated Cost per Treatment Course (USD)
Phenylbutazone Non-selective COX-1 and COX-2 inhibitorAnkylosing spondylitis, rheumatoid arthritis, gouty arthritis (historically)HighAgranulocytosis, aplastic anemia, gastrointestinal ulceration, renal toxicityVaries significantly; generally low due to off-patent status
Ibuprofen Non-selective COX-1 and COX-2 inhibitorMild to moderate pain, inflammation, feverModerateGastrointestinal irritation, increased risk of cardiovascular eventsLow
Naproxen Non-selective COX-1 and COX-2 inhibitorMild to moderate pain, inflammation, feverModerateGastrointestinal irritation, increased risk of cardiovascular eventsLow
Celecoxib Selective COX-2 inhibitorOsteoarthritis, rheumatoid arthritis, acute painModerateIncreased risk of cardiovascular events, renal toxicityModerate to High
Diclofenac Non-selective COX-1 and COX-2 inhibitorPain, inflammatory disordersHighGastrointestinal ulceration, increased risk of cardiovascular eventsLow to Moderate

Note: Efficacy and cost are highly dependent on the specific condition being treated, dosage, duration of treatment, and geographical location. The data presented is a generalized summary for comparative purposes.

Delving into the Mechanism: The Cyclooxygenase Pathway

Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking these enzymes, Phenylbutazone effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Homeostatic functions) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Phenylbutazone Phenylbutazone (Non-selective inhibitor) Phenylbutazone->COX1 Phenylbutazone->COX2

Figure 1: Phenylbutazone's inhibition of COX-1 and COX-2 enzymes.

Experimental Protocol: Evaluating Anti-Inflammatory Efficacy

To assess the anti-inflammatory properties of a compound like Phenylbutazone in a preclinical setting, the carrageenan-induced paw edema model is a standard and widely used protocol.

Objective: To quantify the in vivo anti-inflammatory activity of a test compound by measuring the reduction of paw edema in rodents.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • Test compound (e.g., Phenylbutazone) and vehicle

  • Reference standard (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight with free access to water.

  • Grouping: Divide animals into groups (e.g., control, reference, and test compound groups).

  • Compound Administration: Administer the vehicle, reference standard, or test compound orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Experimental_Workflow Start Animal Acclimatization & Fasting Grouping Group Animals (Control, Reference, Test) Start->Grouping Administration Administer Vehicle, Reference, or Test Compound Grouping->Administration Induction Induce Paw Edema with Carrageenan Administration->Induction Measurement Measure Paw Volume (Baseline and Post-Injection) Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis Conclusion Evaluate Anti-Inflammatory Efficacy Analysis->Conclusion

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

While Phenylbutazone demonstrates high efficacy as an anti-inflammatory agent, its significant risk of severe adverse effects has led to a sharp decline in its clinical use in humans. From a cost-effectiveness standpoint, the low cost of the drug itself is heavily outweighed by the potential for high healthcare costs associated with managing its toxicities. For research and drug development professionals, Phenylbutazone may serve as a reference compound in preclinical studies due to its potent COX inhibition. However, for therapeutic development, the focus has shifted towards agents with a more favorable safety profile, such as selective COX-2 inhibitors and other novel anti-inflammatory molecules. The experimental protocols and comparative data presented in this guide offer a foundational framework for the rational evaluation of anti-inflammatory drug candidates.

References

Independent Verification of Phthiobuzone Performance Claims: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the performance claims of "Phthiobuzone" have revealed a significant information gap. At present, there is no publicly available, independent scientific literature, experimental data, or mention in regulatory databases for a compound with this name. This lack of third-party verification makes it impossible to conduct a direct comparative analysis against established alternatives.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of data on "this compound," this document will instead outline a framework for evaluating novel compounds of this nature and provide a comparative overview of established alternatives for a hypothetical application in crop protection.

Framework for Independent Verification

A rigorous and independent verification of any new agrochemical's performance claims is crucial. The following experimental workflow outlines the necessary steps to establish efficacy and safety.

G cluster_0 Compound Identification & Purity cluster_1 In Vitro Assays cluster_2 Greenhouse & Growth Chamber Trials cluster_3 Field Trials Characterization Structural Elucidation (NMR, MS) Purity Purity Analysis (HPLC, GC) Characterization->Purity Target_Binding Target Enzyme/Receptor Binding Assays Purity->Target_Binding Cell-based Cell-based Efficacy & Cytotoxicity Target_Binding->Cell-based Dose-Response Dose-Response Studies on Target Pests/Pathogens Cell-based->Dose-Response Phytotoxicity Phytotoxicity on Host Crop Dose-Response->Phytotoxicity Efficacy_Field Multi-location Efficacy Trials Phytotoxicity->Efficacy_Field Non-target Non-target Organism Impact Assessment Efficacy_Field->Non-target Residue Residue Analysis in Harvested Crop Non-target->Residue G cluster_0 Fungal Cell Receptor Cell Surface Receptor MAPKKK MAP Kinase Kinase Kinase Receptor->MAPKKK MAPKK MAP Kinase Kinase MAPKKK->MAPKK MAPK MAP Kinase MAPKK->MAPK TF Transcription Factor MAPK->TF Virulence Virulence Gene Expression TF->Virulence This compound Hypothetical This compound This compound->MAPKK Inhibition

Safety Operating Guide

Essential Safety and Handling Guide for Phthiobuzone (Phenylbutazone)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Phthiobuzone. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound, also known as Phenylbutazone, is provided below.

PropertyValueSource
CAS Number 50-33-9Cayman Chemical
Molecular Formula C19H20N2O2Fisher Scientific[1]
Melting Point 104 - 108 °C (219.2 - 226.4 °F)Sigma-Aldrich, Fisher Scientific[1][2]
Acute Oral Toxicity (LD50) 245 mg/kg (rat)Cayman Chemical
Acute Intraperitoneal Toxicity (LD50) 142 mg/kg (rat)Cayman Chemical
Acute Subcutaneous Toxicity (LD50) 230 mg/kg (rat)Cayman Chemical

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Respiratory Protection : For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary. In case of inadequate ventilation, respiratory protection is required.[1]

  • Eye Protection : Chemical safety goggles that form a seal to the face are required to protect against dust and splashes.[3]

  • Hand Protection : Wear chemical-resistant, impervious gloves.[2] Nitrile or barrier laminate gloves are common choices for handling pesticides and similar chemicals.[4]

  • Skin and Body Protection : A lab coat, long-sleeved shirt, and long pants are the minimum requirements.[2][3] For tasks with a higher risk of exposure, consider disposable coveralls.

Operational Handling and Disposal Plan

Handling:

  • Use this compound only in well-ventilated areas, such as a chemical fume hood.[2]

  • Avoid breathing dust.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

Storage:

  • Store in a tightly closed container in a well-ventilated place.[1][2]

  • Store locked up.[1][2]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][2] Follow all federal, state, and local regulations for hazardous waste disposal.

Emergency Procedures

In Case of Skin Contact:

  • Immediately wash the affected area with plenty of soap and water.[1]

  • Remove all contaminated clothing and shoes.[1]

  • Seek medical attention.[1]

In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.[1]

  • Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If eye irritation persists, get medical advice/attention.[1][2]

In Case of Inhalation:

  • Move the person to fresh air and keep them comfortable for breathing.[1]

  • If breathing is difficult, provide oxygen.[1]

  • If the person is not breathing, give artificial respiration.[1]

  • Seek immediate medical attention.

In Case of Ingestion:

  • Immediately call a poison center or doctor.[1][2]

  • Rinse mouth.[1][2]

Experimental Protocols

While specific experimental protocols involving this compound are diverse, the following general steps should be integrated into any procedure:

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the workspace by ensuring a certified chemical fume hood is operational.

  • Weighing and Transfer : Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize the risk of inhalation.

  • Solution Preparation : When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Experiment Decontamination : After the experiment, decontaminate all surfaces and equipment. Dispose of all waste, including contaminated PPE, according to the established disposal plan.

Visual Safety Workflows

The following diagrams illustrate the procedural flow for safe handling and emergency response.

G Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Handling in Fume Hood ppe->handling disposal Waste Disposal handling->disposal decon Decontamination disposal->decon end End of Procedure decon->end

Caption: Procedural flow for the safe handling of this compound.

G Emergency Response for this compound Exposure exposure Exposure Event assessment Assess Type of Exposure (Skin, Eyes, Inhalation, Ingestion) exposure->assessment skin Skin Contact: Wash with soap and water assessment->skin eyes Eye Contact: Rinse with water for 15 mins assessment->eyes inhalation Inhalation: Move to fresh air assessment->inhalation ingestion Ingestion: Rinse mouth, Do not induce vomiting assessment->ingestion medical Seek Immediate Medical Attention skin->medical eyes->medical inhalation->medical ingestion->medical

Caption: Decision-making workflow for this compound exposure incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.